BAY-545
Description
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Properties
IUPAC Name |
3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O4S/c1-3-23-14(26)12-10(2)13(15(27)22-7-4-11(25)5-8-22)29-16(12)24(17(23)28)9-6-18(19,20)21/h11,25H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYVAKNEYLJAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N(C1=O)CCC(F)(F)F)SC(=C2C)C(=O)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY-545: A Comprehensive Technical Profile of an A2B Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the A2B adenosine (B11128) receptor selectivity profile of BAY-545, a potent and selective antagonist. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.
Core Selectivity and Potency Data
This compound demonstrates notable selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A3). The following table summarizes the inhibitory constants (IC50 and Ki) of this compound, providing a clear quantitative overview of its selectivity profile.
| Receptor Subtype | Species | Assay Type | Value (nM) |
| A2B | Human | IC50 | 59[1] |
| A2B | Human | IC50 | 66[1][2] |
| A2B | Human | Ki | 97[1] |
| A1 | Human | IC50 | 1300[1] |
| A2A | Human | IC50 | 820 |
| A3 | Human | IC50 | >6700 |
| A2B | Mouse | IC50 | 400 |
| A2B | Rat | IC50 | 280 |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are representative protocols for the key assays used to determine the selectivity and potency of A2B receptor antagonists like this compound.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
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Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3) are cultured and harvested.
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Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
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The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
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The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
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To each well, the following are added in order:
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50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).
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50 µL of a known concentration of the appropriate radioligand (e.g., [3H]CGS21680 for A2A receptors).
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50 µL of varying concentrations of the unlabeled test compound (this compound).
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100 µL of the prepared cell membrane suspension.
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-
The plate is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
3. Filtration and Quantification:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
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The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
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The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
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Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
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Specific binding is calculated by subtracting non-specific binding from total binding.
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The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the A2B receptor signaling pathway.
1. Cell Culture and Plating:
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HEK293 cells stably expressing the human A2B adenosine receptor are cultured in a suitable medium.
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Cells are seeded into 96-well plates and incubated overnight to allow for attachment.
2. Assay Procedure:
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The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., DMEM containing 50 mM HEPES, pH 7.4).
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The cells are then pre-incubated for approximately 30 minutes with the assay buffer containing a phosphodiesterase inhibitor (e.g., 10 µM rolipram) to prevent the degradation of cAMP, and adenosine deaminase to remove any endogenous adenosine.
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Varying concentrations of the antagonist (this compound) are added to the wells, followed by a short incubation period.
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A fixed concentration of an A2B receptor agonist (e.g., NECA) is then added to stimulate cAMP production.
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The cells are incubated for a further 15-30 minutes at 37°C.
3. Lysis and cAMP Measurement:
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The reaction is terminated by lysing the cells.
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The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
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The ability of the antagonist to inhibit the agonist-induced cAMP production is measured.
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The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal agonist response, is calculated using non-linear regression analysis of the dose-response curve.
References
The Role of BAY-545 in Adenosine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-545 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor (GPCR) that has emerged as a significant target in various pathological conditions.[1][2] Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels rise, leading to the activation of adenosine receptors. The A2BAR, in particular, is implicated in chronic disease states, including respiratory diseases like pulmonary fibrosis.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action within the adenosine signaling pathways, and the experimental methodologies used in its characterization.
This compound: Quantitative Data
The potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for this A2B adenosine receptor antagonist.
| Parameter | Species | Value (nM) | Reference |
| IC50 | Human (cell-free) | 59 | [3] |
| Human (cells) | 66 | [2] | |
| Mouse (cells) | 400 | [2] | |
| Rat (cells) | 280 | [2] | |
| Ki | Human | 97 | [2] |
Table 1: In Vitro Potency of this compound at the A2B Adenosine Receptor
| Receptor Subtype | Species | IC50 (nM) | Reference |
| A1 | Human | 1300 | [2] |
| A2A | Human | 820 | [2] |
| Mouse | 470 | [2] | |
| Rat | 750 | [2] |
Table 2: Selectivity of this compound for the A2B Adenosine Receptor over other Adenosine Receptor Subtypes
Adenosine A2B Receptor Signaling Pathways
The A2B adenosine receptor is known to couple to multiple G protein signaling pathways, primarily Gs and Gq. This compound, as an antagonist, blocks the activation of these pathways by adenosine.
Gs/cAMP Pathway
Activation of the A2B receptor by an agonist leads to the stimulation of the Gs alpha subunit. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Gq/PLC Pathway
In addition to Gs coupling, the A2B receptor can also activate the Gq alpha subunit.[4][5][6] This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), culminating in a distinct cellular response.
Experimental Protocols
The discovery and characterization of this compound involved a series of key experiments. The following sections provide detailed methodologies for these assays.
High-Throughput Screening (HTS) for A2B Receptor Antagonists
This compound was identified from a corporate substance collection through a high-throughput screening campaign.[1] A typical HTS protocol for identifying A2B receptor antagonists would involve the following steps:
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Cell Line: A recombinant cell line stably expressing the human A2B adenosine receptor is used. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are common choices.
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Assay Principle: The assay is designed to measure the inhibition of agonist-induced cAMP production. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a common format.[7][8][9]
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Procedure:
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Cells are seeded into 384- or 1536-well microplates.
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Test compounds (from the chemical library) and a known A2B receptor agonist (e.g., NECA) are added to the wells.
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The plates are incubated to allow for receptor stimulation and cAMP production.
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Lysis buffer containing HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) is added.
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After another incubation period, the HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates an increase in intracellular cAMP, and compounds that prevent this decrease are identified as potential antagonists.
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Hit Confirmation and Profiling: Initial hits are re-tested to confirm their activity. Confirmed hits are then profiled for potency (IC50 determination) and selectivity against other adenosine receptor subtypes.
References
- 1. Novel non-xanthine antagonist of the A2B adenosine receptor: From HTS hit to lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the G protein-coupling selectivity of the native A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 9. m.youtube.com [m.youtube.com]
BAY-545: A Potent and Selective A2B Adenosine Receptor Antagonist for Respiratory Diseases
A Technical Overview for Researchers and Drug Development Professionals
Published: December 2, 2025
Executive Summary
BAY-545 is a novel, potent, and selective non-xanthine antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor implicated in the pathophysiology of various respiratory diseases, most notably pulmonary fibrosis and allergic asthma. Developed by Bayer AG, this compound has demonstrated significant preclinical efficacy in animal models of lung fibrosis, positioning it as a promising therapeutic candidate. This document provides an in-depth technical guide on the molecular targets, mechanism of action, and preclinical evidence supporting the development of this compound for respiratory disorders. Detailed experimental protocols and a comprehensive overview of the underlying signaling pathways are presented to facilitate further research and development in this area.
Introduction to this compound and its Primary Target
This compound is a thienouracil derivative identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization. Its primary molecular target is the A2B adenosine receptor (A2BAR). Under conditions of cellular stress and inflammation, such as those occurring in chronic respiratory diseases, extracellular adenosine levels rise significantly. This accumulation of adenosine leads to the activation of the low-affinity A2BAR, triggering a cascade of pro-inflammatory and pro-fibrotic signaling events. This compound acts by competitively binding to the A2BAR, thereby blocking the downstream signaling initiated by adenosine.
Quantitative Pharmacological Profile of this compound
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound against the A2B Adenosine Receptor
| Parameter | Species | Value (nM) |
| IC50 | Human | 59 |
| Human (in cells) | 66 | |
| Mouse (in cells) | 400 | |
| Rat (in cells) | 280 | |
| Ki | Human | 97[1] |
Table 2: Selectivity of this compound for Human Adenosine Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| A1 | 1300[1] |
| A2A | 820[1] |
| A3 | >10,000 |
Mechanism of Action and Signaling Pathways
The A2B adenosine receptor is a Gs protein-coupled receptor. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). In the context of respiratory diseases, this signaling cascade has been shown to promote the release of pro-inflammatory cytokines and contribute to the differentiation of fibroblasts into myofibroblasts, a key event in tissue remodeling and fibrosis. This compound, by blocking the initial receptor activation, effectively inhibits these downstream pathological processes.
Preclinical Efficacy in Respiratory Disease Models
The in vivo efficacy of this compound has been evaluated in established animal models of respiratory diseases, demonstrating its potential as a therapeutic agent.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is a widely accepted standard for inducing lung fibrosis and testing anti-fibrotic therapies. While specific quantitative efficacy data for this compound in this model is not publicly available, the discovery publication by Härter et al. (2019) reports that this compound demonstrated in vivo efficacy in two models of lung fibrosis.
House Dust Mite (HDM)-Induced Allergic Asthma in Sheep
The HDM sheep model of allergic asthma recapitulates many features of the human disease, including airway inflammation and hyperresponsiveness. Although specific studies with this compound in this model have not been detailed in the available literature, A2BAR antagonists, in general, are being investigated for their potential to mitigate allergic airway inflammation.
Experimental Protocols
In Vitro A2B Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor.
Methodology:
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Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human A2B adenosine receptor are prepared.
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Radioligand: [3H]-DPCPX is used as the radioligand.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM MgCl2.
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Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer for 60 minutes at room temperature.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice (General Protocol)
Objective: To evaluate the anti-fibrotic efficacy of this compound in vivo.
Methodology:
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Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
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Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (typically 1.5-3.0 U/kg) is administered to anesthetized mice.
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Treatment: this compound or vehicle is administered to the mice, typically starting on the day of bleomycin instillation or in a therapeutic regimen (e.g., starting 7-14 days post-instillation). The route of administration can be oral gavage or intraperitoneal injection.
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Duration: The study typically lasts for 14 to 28 days.
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Endpoints:
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Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
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Collagen Content: Lung collagen content is quantified using a hydroxyproline (B1673980) assay.
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Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential inflammatory cell counts and cytokine levels (e.g., TGF-β1, IL-6).
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Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of respiratory diseases characterized by inflammation and fibrosis. Its high potency and selectivity for the A2B adenosine receptor, coupled with demonstrated in vivo efficacy in relevant animal models, provide a strong rationale for its continued development. Future research should focus on elucidating the full dose-response relationship in various preclinical models, establishing a comprehensive safety and pharmacokinetic profile, and identifying patient populations most likely to benefit from A2BAR antagonism. The progression of this compound or similar molecules into clinical trials will be a critical step in validating the A2B adenosine receptor as a therapeutic target for respiratory diseases.
References
In Vivo Efficacy of BAY-6672 (as a proxy for BAY-545) in Lung Fibrosis Models: A Technical Guide
Disclaimer: Publicly available information on a Bayer compound designated "BAY-545" for the treatment of lung fibrosis is not available. This technical guide focuses on BAY-6672 , a potent and selective prostaglandin (B15479496) F receptor (FP-R) antagonist developed by Bayer, for which preclinical in vivo efficacy data in a lung fibrosis model has been published. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. Current therapeutic options, such as nintedanib (B1663095) and pirfenidone, slow down disease progression but do not offer a cure, highlighting the urgent need for novel therapeutic strategies. One emerging target in the field of fibrotic diseases is the prostaglandin F2α (PGF2α) receptor (FP receptor). Activation of this receptor has been shown to promote fibrotic processes.
BAY-6672 is a novel, orally bioavailable small molecule antagonist of the FP receptor developed by Bayer. Preclinical studies have demonstrated its potential as an anti-fibrotic agent, offering a new therapeutic avenue for the treatment of lung fibrosis. This guide provides a detailed overview of the in vivo efficacy of BAY-6672 in a relevant preclinical model of lung fibrosis, its mechanism of action, and the experimental protocols used to evaluate its therapeutic potential.
Mechanism of Action: Targeting the PGF2α/FP Receptor Pathway
BAY-6672 exerts its anti-fibrotic effects by selectively blocking the prostaglandin F receptor (FP-R), a G-protein coupled receptor. The ligand for this receptor, prostaglandin F2α (PGF2α), is a lipid mediator that has been implicated in the pathogenesis of fibrosis.
The proposed mechanism of action is as follows:
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Inhibition of Pro-Fibrotic Signaling: In response to lung injury, various cell types, including fibroblasts, produce PGF2α.
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FP Receptor Activation: PGF2α binds to and activates the FP receptor on the surface of lung fibroblasts.
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Downstream Signaling Cascade: This activation triggers intracellular signaling cascades that are believed to involve Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
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Pro-Fibrotic Cellular Responses: These second messengers ultimately lead to increased intracellular calcium levels and activation of Protein Kinase C (PKC), promoting key pro-fibrotic responses in fibroblasts, including:
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Proliferation: Increased fibroblast cell number.
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Migration: Recruitment of fibroblasts to the site of injury.
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Extracellular Matrix (ECM) Production: Enhanced synthesis and deposition of collagen and other ECM components, the hallmark of fibrosis.
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BAY-6672 Intervention: By competitively binding to the FP receptor, BAY-6672 prevents PGF2α from activating this pro-fibrotic cascade, thereby mitigating the progression of lung fibrosis.
In Vivo Efficacy in a Silica-Induced Lung Fibrosis Model
The anti-fibrotic efficacy of BAY-6672 was evaluated in a silica-induced model of pulmonary fibrosis in mice. This model is recognized for its ability to induce a persistent and progressive fibrotic response, which shares features with human fibrotic lung diseases.
Experimental Protocol: Silica-Induced Lung Fibrosis in Mice
A detailed, standardized protocol for inducing lung fibrosis with silica (B1680970) is crucial for the reproducibility of in vivo studies. The following is a representative protocol based on published literature.
Materials:
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Animals: Specific pathogen-free male C57BL/6 mice, 8-10 weeks old.
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Silica: Crystalline silica particles (e.g., Min-U-Sil 5), with a particle size of 1-5 µm.
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Vehicle for Silica: Sterile, pyrogen-free saline.
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BAY-6672 Formulation: As described in the primary literature, typically a suspension for oral gavage.
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Vehicle for BAY-6672: The corresponding vehicle used for the formulation of BAY-6672.
Procedure:
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Acclimatization: Mice are acclimatized for at least one week before the start of the experiment with free access to food and water.
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Preparation of Silica Suspension: A sterile suspension of silica in saline is prepared at a concentration of, for example, 2.5 mg in 50 µL. The suspension is vortexed thoroughly before each administration to ensure homogeneity.
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Induction of Fibrosis:
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Mice are anesthetized (e.g., with isoflurane).
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A single intratracheal instillation of the silica suspension is administered.
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Treatment Groups:
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Control Group: Mice receive intratracheal saline and oral vehicle.
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Silica + Vehicle Group: Mice receive intratracheal silica and oral vehicle.
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Silica + BAY-6672 Group(s): Mice receive intratracheal silica and oral administration of BAY-6672 at various dose levels (e.g., 10, 30, 100 mg/kg).
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Dosing Regimen: Oral administration of BAY-6672 or vehicle is typically initiated on a prophylactic (e.g., day 0 or 1 post-silica) or therapeutic (e.g., day 7 or 14 post-silica) schedule and continued daily until the end of the study.
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Monitoring: Body weight and clinical signs of distress are monitored regularly throughout the study.
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Endpoint Analysis: At a predetermined time point (e.g., day 21 or 28 post-silica), mice are euthanized. Lungs are harvested for various analyses.
Efficacy Endpoints and Data
The efficacy of BAY-6672 is assessed through a variety of standard endpoints for lung fibrosis.
Table 1: Effect of BAY-6672 on Inflammatory and Fibrotic Markers in Lung Tissue Homogenates
| Treatment Group | Dose (mg/kg, p.o.) | IL-1β Reduction (%) | MCP-1 Reduction (%) | Osteopontin (OPN) Reduction (%) |
| Silica + Vehicle | - | Baseline | Baseline | Baseline |
| Silica + BAY-6672 | 30 | Significant | Significant | Significant |
Note: The term "Significant" indicates a statistically significant reduction as reported in the primary literature. Specific quantitative values were not publicly available and would require access to the supplementary data of the source publication.
Table 2: Expected Endpoints for a Comprehensive In Vivo Fibrosis Study
| Endpoint | Method | Description |
| Histopathology | Masson's Trichrome Staining | Stains collagen blue, allowing for visualization and semi-quantitative scoring of fibrosis. |
| Ashcroft Score | A semi-quantitative scoring system (typically 0-8) to grade the severity of lung fibrosis based on histological examination. | |
| Collagen Content | Hydroxyproline (B1673980) Assay | A quantitative biochemical assay to measure the total amount of collagen in lung tissue, as hydroxyproline is a major component of collagen. |
| Gene Expression | qRT-PCR | Measures the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Fn1) and inflammatory cytokines in lung tissue. |
| Lung Function | FlexiVent or similar | Measures parameters such as lung compliance, elastance, and resistance to assess the physiological impact of fibrosis. |
| Bronchoalveolar Lavage (BAL) Fluid Analysis | Cell Counts and Cytokine Analysis | Quantifies inflammatory cell infiltration (e.g., macrophages, neutrophils) and levels of pro-inflammatory cytokines in the airways. |
Discussion and Future Directions
The preclinical data for BAY-6672 in a robust animal model of lung fibrosis are promising. The compound's ability to target the PGF2α/FP receptor pathway represents a novel therapeutic strategy that is distinct from the mechanisms of currently approved anti-fibrotic drugs. The significant reduction in key inflammatory and fibrotic markers in the silica-induced fibrosis model provides a strong rationale for further development.
Future preclinical studies would ideally include:
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Dose-response studies to establish the optimal therapeutic window.
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Evaluation in therapeutic treatment regimens to assess the compound's ability to halt or reverse established fibrosis.
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Direct comparison with standard-of-care agents like nintedanib and pirfenidone.
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Assessment of lung function to demonstrate a physiological benefit.
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Long-term safety and toxicology studies.
The successful translation of these preclinical findings into the clinical setting could offer a much-needed new treatment option for patients suffering from idiopathic pulmonary fibrosis and potentially other fibrotic lung diseases.
Conclusion
BAY-6672, a selective FP receptor antagonist from Bayer, has demonstrated significant in vivo efficacy in a preclinical model of lung fibrosis. By targeting the pro-fibrotic PGF2α/FP receptor signaling pathway, BAY-6672 represents a novel and promising approach for the treatment of this devastating disease. The data summarized in this guide provide a strong foundation for the continued investigation and development of this compound for patients with lung fibrosis. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical benefits.
An In-depth Technical Guide on a Novel Therapeutic Avenue for Idiopathic Pulmonary Fibrosis
To the valued researcher,
Our comprehensive search for "BAY-545" in the context of idiopathic pulmonary fibrosis (IPF) did not yield any publicly available scientific literature, clinical trial data, or preclinical research. It is possible that this compound is in a very early stage of development with no disclosed data, or the designation may be inaccurate.
However, our extensive search revealed a significant body of research on another compound, BMS-986278 (Admilparant) , a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, which is demonstrating considerable promise in the treatment of IPF. Given the detailed nature of your request for an in-depth technical guide, we have compiled the following whitepaper on BMS-986278, adhering to your specified requirements for data presentation, experimental protocols, and visualizations. We believe this will be of significant interest to your research.
Whitepaper: BMS-986278 (Admilparant) for the Treatment of Idiopathic Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a devastating chronic, progressive, and fibrotic lung disease with a grim prognosis.[1][2] The pathogenesis of IPF is complex and involves recurrent micro-injuries to the alveolar epithelium, leading to an aberrant wound healing response characterized by the excessive proliferation and activation of fibroblasts and their differentiation into myofibroblasts.[2][3][4] This results in the excessive deposition of extracellular matrix (ECM), leading to progressive scarring of the lung parenchyma and an irreversible decline in lung function.
Lysophosphatidic acid (LPA) is a bioactive lipid that has been strongly implicated in the pathogenesis of IPF. LPA exerts its effects through a family of G protein-coupled receptors, with the LPA1 receptor being a key mediator of pro-fibrotic signaling. Increased levels of LPA and activation of LPA1 are involved in the pathogenesis of pulmonary fibrosis. Antagonism of the LPA1 receptor represents a promising therapeutic strategy for IPF.
BMS-986278 (Admilparant) is a potential first-in-class, orally available, small molecule antagonist of the LPA1 receptor. This technical guide provides a comprehensive overview of the preclinical and clinical research on BMS-986278 in the context of IPF.
Mechanism of Action: LPA1 Receptor Antagonism
BMS-986278 functions as a potent and complete antagonist of LPA action at the LPA1 receptor. It effectively inhibits LPA1-mediated signaling pathways, including Gαi, Gαq, Gα12, and β-arrestin pathways. This antagonism has been demonstrated in both heterologous expression systems and, critically, in primary human lung fibroblasts, a key cell type in the pathology of IPF.
The proposed mechanism of action for the anti-fibrotic effect of BMS-986278 is centered on the inhibition of fibroblast activation and proliferation, which are key drivers of the excessive ECM deposition seen in IPF. By blocking the LPA1 receptor on fibroblasts, BMS-986278 is expected to mitigate the pro-fibrotic effects of LPA.
References
- 1. Antifibrotics Modify B-Cell–induced Fibroblast Migration and Activation in Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idiopathic Pulmonary Fibrosis (IPF): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. YAP/TAZ Signaling in the Pathobiology of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding BAY-545: A Comparative Analysis of IC50 in Human and Mouse Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-545 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2bR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Understanding the differential activity of this compound in pre-clinical models is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the inhibitory concentration (IC50) of this compound in human versus mouse cells, details the experimental methodologies for its determination, and elucidates the downstream signaling pathways affected by its antagonism.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound demonstrates a notable species-specific difference in potency. The following table summarizes the quantitative data for this compound activity against the A2B adenosine receptor in human and mouse cells.
| Species | Cell Type/System | IC50 (nM) | Reference |
| Human | Cells expressing A2B adenosine receptor | 66 | [1] |
| Mouse | Cells expressing A2B adenosine receptor | 400 | [1] |
| General | A2B adenosine receptor (cell-free assay) | 59 | [2] |
Note: The general IC50 value of 59 nM is for the A2B adenosine receptor in a cell-free assay, which may not fully reflect the cellular environment.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency of a compound. While a specific, detailed protocol for this compound is not publicly available, a standard and widely accepted method for determining the IC50 of a receptor antagonist like this compound is the radioligand displacement assay.
Protocol: Radioligand Displacement Assay for IC50 Determination of this compound
This protocol is a generalized procedure based on the brief description of the assay used for determining the human A2B adenosine receptor IC50 of this compound[3].
1. Cell Culture and Membrane Preparation:
- Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or mouse A2B adenosine receptor are cultured under standard conditions.
- Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the A2B receptors.
2. Radioligand Binding Assay:
- Cell membranes are incubated with a known concentration of a radiolabeled A2B receptor antagonist, such as [3H]DPCPX.
- Increasing concentrations of the unlabeled antagonist, this compound, are added to the incubation mixture to compete with the radioligand for binding to the A2B receptor.
- The incubation is carried out for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- The filters are washed to remove any non-specific binding.
- The amount of radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of this compound.
- The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
Signaling Pathways
This compound exerts its effects by blocking the A2B adenosine receptor, thereby inhibiting its downstream signaling cascades. The A2B receptor is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily Gs and Gq, to initiate distinct intracellular signaling pathways.
Human A2B Adenosine Receptor Signaling Pathway
In human cells, the A2B adenosine receptor predominantly signals through the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA)[4][5][6][7]. It can also couple to Gq, activating Phospholipase C (PLC) and leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC)[4][8]. These pathways can influence downstream effectors such as the MAPK/ERK and PI3K/Akt pathways[6][9].
Mouse A2B Adenosine Receptor Signaling Pathway
Similar to its human counterpart, the mouse A2B adenosine receptor is also coupled to the Gs protein, and its activation leads to an increase in intracellular cAMP[7][10]. While the Gq coupling is less characterized in mouse cells, it is presumed to be similar to the human receptor. The downstream effects can also involve the MAPK/ERK pathway[11]. The physiological consequences of A2B receptor activation in mice have been studied in various contexts, including inflammation and neurotransmission.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of an antagonist like this compound.
Conclusion
This compound is a potent antagonist of the A2B adenosine receptor, exhibiting a higher potency in human cells compared to mouse cells. This species-specific difference is important to consider when translating pre-clinical findings to clinical applications. The primary mechanism of action of this compound is the blockade of Gs and Gq-mediated signaling pathways, which play significant roles in various physiological and pathological conditions. The standardized experimental protocols, such as the radioligand displacement assay, are essential for the accurate determination of its inhibitory activity. Further research into the nuanced differences in A2B receptor signaling between species will provide a more complete understanding of the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 6. Adenosine A2B receptor stimulates angiogenesis by inducing VEGF and eNOS in human microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine increases nasal mucociliary clearance rate in mice through A2A and A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adora2b adenosine A2b receptor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
BAY-545: A Potential Anti-inflammatory Agent Targeting the A2B Adenosine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BAY-545 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of inflammatory and fibrotic disease processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the signaling pathways it modulates. Detailed, generalized experimental protocols for the evaluation of A2BAR antagonists are also presented, alongside visual representations of key signaling cascades and experimental workflows to support further research and development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key component of numerous diseases, including respiratory conditions like pulmonary fibrosis.[1][2] Adenosine, a purine (B94841) nucleoside, has emerged as a critical regulator of inflammatory processes through its interaction with four receptor subtypes: A1, A2A, A2B, and A3.[3][4][5] The A2B adenosine receptor, in particular, is a low-affinity receptor that is significantly upregulated and activated under conditions of cellular stress and inflammation, such as hypoxia and tissue injury.[2][5] this compound, developed by Bayer AG, is a selective A2BAR antagonist that has shown potential in preclinical models of pulmonary fibrosis, a chronic and progressive lung disease characterized by inflammation and scarring.[1] This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of A2BAR antagonism.
This compound: Quantitative Data
This compound has demonstrated potent and selective antagonism of the A2B adenosine receptor across multiple species. The following tables summarize the available quantitative data on its inhibitory activity and selectivity.
Table 1: In Vitro Potency of this compound
| Species | Receptor | IC50 (nM) |
| Human | A2B Adenosine Receptor | 59 |
| Human | A2B Adenosine Receptor (in cells) | 66 |
| Mouse | A2B Adenosine Receptor (in cells) | 400 |
| Rat | A2B Adenosine Receptor (in cells) | 280 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity of this compound for Human Adenosine Receptors
| Receptor Subtype | IC50 (nM) |
| A1 Adenosine Receptor | 1300 |
| A2A Adenosine Receptor | 820 |
| A3 Adenosine Receptor | >6700 |
This data highlights the selectivity of this compound for the A2B receptor over other adenosine receptor subtypes.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis
| Model | Biomarker | Effect of this compound (500 mg/kg) |
| FITC-induced pulmonary fibrosis | IL-6 levels in lung homogenates | Reduction in increased levels |
| FITC-induced pulmonary fibrosis | Cell numbers in bronchoalveolar lavage fluid (BALF) | Reduction |
| Silica-induced pulmonary fibrosis | TGF-β1 levels in lung homogenates | Reduction in increased levels |
| Silica-induced pulmonary fibrosis | Cell numbers in bronchoalveolar lavage fluid (BALF) | No significant effect |
This table summarizes the anti-inflammatory and anti-fibrotic effects of this compound observed in preclinical models.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the A2B adenosine receptor. Under pathological conditions, elevated extracellular adenosine binds to the A2BAR, initiating downstream signaling cascades that can promote inflammation and fibrosis.[2] The A2BAR is coupled to both Gs and Gq proteins, leading to the activation of multiple signaling pathways.[2][4]
A2B Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the A2B adenosine receptor, which are inhibited by this compound.
Role in Inflammation and Fibrosis
Activation of the A2BAR on various cell types, including immune cells, fibroblasts, and epithelial cells, can lead to the production of pro-inflammatory and pro-fibrotic mediators such as Interleukin-6 (IL-6) and Transforming Growth Factor-beta1 (TGF-β1).[2][6][7] By blocking this receptor, this compound can attenuate the downstream signaling that drives these pathological processes. The interaction between IL-6 and TGF-β is complex, with evidence suggesting that IL-6 can modulate TGF-β receptor expression and signaling, and conversely, TGF-β1 can induce IL-6 expression.[8][9][10][11]
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, this section provides generalized methodologies for key experiments relevant to the evaluation of A2BAR antagonists.
Radioligand Binding Assay for A2B Adenosine Receptor
This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human A2B adenosine receptor (e.g., HEK-293 cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled A2BAR ligand (e.g., [3H]DPCPX) and a range of concentrations of the test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The A2B adenosine receptor modulates pulmonary hypertension associated with interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct roles for the A2B adenosine receptor in acute and chronic stages of bleomycin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin (IL)-6 modulates transforming growth factor -β receptor I and II (TGF-βRI and II) function in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin (IL)-6 modulates transforming growth factor-β expression in skin and dermal fibroblasts from IL-6-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-6 regulation of transforming growth factor (TGF)-beta receptor compartmentalization and turnover enhances TGF-beta1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming growth factor-beta1 induces interleukin-6 expression via activating protein-1 consisting of JunD homodimers in primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Novel Therapeutic Agents in Chronic Lung Disease: A Technical Overview of Riociguat (BAY63-2521)
Disclaimer: Initial searches for a compound designated "BAY-545" in the context of chronic lung disease did not yield any publicly available scientific literature, clinical trial data, or other relevant information. It is possible that this is an internal development code that has been discontinued, superseded, or has not yet resulted in public disclosure. This technical guide will therefore focus on a different Bayer compound, Riociguat (B1680643) (BAY63-2521) , for which preliminary data in a chronic lung disease indication—specifically pulmonary hypertension associated with interstitial lung disease (PH-ILD)—are available.
This document provides an in-depth technical guide intended for researchers, scientists, and drug development professionals, summarizing the preliminary findings on Riociguat in the context of chronic lung disease.
Introduction to Riociguat and its Mechanism of Action
Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway.[1] In various cardiopulmonary diseases, including pulmonary hypertension, the NO-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is impaired.[2] Riociguat has a dual mechanism of action: it sensitizes sGC to endogenous NO and also directly stimulates sGC independently of NO.[3][4] This leads to increased production of cGMP, which plays a key role in regulating vascular tone, proliferation, and fibrosis.[3] The resulting effects include vasorelaxation and anti-proliferative, anti-fibrotic, and anti-inflammatory properties.
Signaling Pathway of Riociguat
Preclinical and Clinical Data
Preclinical Studies in Experimental Pulmonary Hypertension
A study in a rat model of severe angioproliferative pulmonary hypertension induced by the vascular endothelial growth factor-receptor antagonist SU5416 and hypoxia demonstrated that Riociguat effectively suppresses pulmonary vascular remodeling and significantly improves right ventricular function. In this model, Riociguat was shown to reduce the proportion of occluded pulmonary arteries and decrease the neointima/media ratio.
Clinical Data in Pulmonary Hypertension associated with Interstitial Lung Disease (PH-ILD)
A multicenter, open-label, uncontrolled phase II pilot study was conducted to assess the safety, tolerability, and preliminary efficacy of Riociguat in patients with PH-ILD.
| Characteristic | Value (n=22) |
| Mean Age (years) | 60.5 (range 33.0–80.0) |
| Gender (Male, %) | 14 (63.6%) |
| Mean Body Mass Index ( kg/m ²) | 26 ± 4 |
| Diagnosis | |
| Idiopathic Pulmonary Fibrosis (IPF) | 13 (59.1%) |
| Nonspecific Interstitial Pneumonia (NSIP) | 5 (22.7%) |
| Sarcoidosis | 3 (13.6%) |
| Scleroderma-associated ILD | 1 (4.5%) |
| Parameter | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | Change from Baseline |
| Cardiac Output (L/min) | 4.4 ± 1.5 | 5.5 ± 1.8 | +1.1 |
| Pulmonary Vascular Resistance (dyn·s⁻¹·cm⁻⁵) | 648 ± 207 | 528 ± 181 | -120 |
| Mean Pulmonary Artery Pressure (mmHg) | Unchanged | Unchanged | - |
| 6-Minute Walk Distance (m) | 325 ± 96 | 351 ± 111 | +26 |
SD: Standard Deviation
The study concluded that Riociguat was generally well-tolerated and led to improvements in cardiac output and pulmonary vascular resistance. However, it is important to note that a subsequent Phase 2b study (RISE-IIP) in patients with idiopathic pulmonary hypertension associated with idiopathic interstitial pneumonia was terminated due to an unfavorable risk-benefit profile, with increased serious adverse events and mortality in the Riociguat arm. Therefore, Riociguat is not recommended for use in this patient population.
Experimental Protocols
Preclinical Model of Severe Experimental Pulmonary Hypertension
-
Animal Model: Angioproliferative pulmonary hypertension was induced in rats.
-
Induction: Combined exposure to the vascular endothelial growth factor-receptor antagonist SU5416 and hypoxia (10% O₂).
-
Treatment: 21 days after induction, rats were randomized to receive Riociguat (10 mg/kg), Sildenafil (50 mg/kg), or a vehicle for 14 days.
-
Assessments: Echocardiography and invasive hemodynamic measurements were performed. Pulmonary vascular remodeling was assessed by histomorphometric analysis.
Phase II Pilot Study in PH-ILD (NCT00694850)
-
Study Design: A multicenter, open-label, non-blinded, non-randomized, uncontrolled phase II study.
-
Patient Population: Patients with pulmonary hypertension associated with interstitial lung disease.
-
Intervention: Oral Riociguat administered three times daily for 12 weeks.
-
Dosing Regimen:
-
Starting dose of 1.0 mg three times daily.
-
Titrated in 0.5 mg increments at 2-week intervals to a target dose of 2.5 mg three times daily.
-
Dose adjustments were based on systolic blood pressure (SBP) measurements.
-
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Hemodynamic changes and 6-minute walk distance (6MWD).
Experimental Workflow for the PH-ILD Pilot Study
Conclusion
Preliminary studies of Riociguat (BAY63-2521) in the context of chronic lung disease have focused on its potential role in managing pulmonary hypertension secondary to interstitial lung diseases. While initial pilot data showed some favorable hemodynamic effects, subsequent larger trials have raised significant safety concerns in this specific patient population. The mechanism of action, involving the stimulation of soluble guanylate cyclase, remains a topic of interest for therapeutic intervention in cardiopulmonary diseases. Further research is necessary to delineate patient populations that may benefit from this therapeutic approach.
References
- 1. Soluble Guanylate Cyclase Stimulators and Activators: Novel Therapies for Pulmonary Vascular Disease or a Different Method of Increasing cGMP? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of riociguat in severe experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Evaluating a Test Compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Disclaimer: Extensive literature searches did not yield specific information regarding a compound designated "BAY-545" for the treatment of pulmonary fibrosis. The following application notes and protocols are provided as a representative guide for evaluating a generic anti-fibrotic test compound in the well-established bleomycin-induced mouse model of pulmonary fibrosis. Researchers can adapt this protocol for their specific test agent.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. The bleomycin-induced pulmonary fibrosis model in mice is the most widely used preclinical model to study the pathogenesis of IPF and to evaluate the efficacy of potential therapeutic agents. Bleomycin (B88199), an anti-cancer drug, induces lung injury and inflammation, which is followed by a fibrotic phase that mimics many of the histopathological features of human IPF.
These application notes provide a detailed protocol for inducing pulmonary fibrosis in mice using bleomycin and for assessing the therapeutic efficacy of a test compound. The protocol covers experimental design, surgical procedures, and various endpoint analyses to quantify the extent of lung fibrosis and inflammation.
Experimental Protocols
Animals and Housing
-
Species and Strain: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis. BALB/c mice are relatively resistant.
-
Age and Weight: 8-12 weeks old, 20-25 g.
-
Sex: Male mice are often preferred to avoid potential hormonal influences on the fibrotic response.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
Bleomycin-Induced Pulmonary Fibrosis Model
Materials:
-
Bleomycin sulfate (B86663) (pharmaceutical grade)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)
-
Surgical instruments for intratracheal instillation
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the anesthetized mouse in a supine position on a surgical board. Extend the neck to expose the trachea.
-
Tracheal Exposure: Make a small midline incision in the neck to expose the trachea.
-
Intratracheal Instillation: Using a sterile syringe with a 27-30 gauge needle, carefully insert the needle between the tracheal rings.
-
Bleomycin Administration: Instill a single dose of bleomycin sulfate dissolved in sterile saline. A typical dose is 1.5 - 3.0 U/kg body weight in a volume of 50 µL. The optimal dose may need to be determined empirically in each laboratory.
-
Post-operative Care: After instillation, hold the mouse in an upright position until it recovers from anesthesia and resumes normal breathing. Monitor the animal closely for any signs of distress.
Test Compound Administration
The administration of the test compound can be performed using either a prophylactic (preventive) or therapeutic (treatment) regimen.
-
Prophylactic Regimen: Administration of the test compound starts before or at the same time as bleomycin instillation and continues throughout the study. This regimen assesses the compound's ability to prevent the initiation of fibrosis.
-
Therapeutic Regimen: Administration of the test compound begins after the initial inflammatory phase, typically 7-14 days after bleomycin instillation, when fibrosis is already established. This regimen evaluates the compound's ability to halt or reverse existing fibrosis.
Administration Route and Dosage: The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) and the dosage of the test compound should be determined based on its pharmacokinetic and pharmacodynamic properties.
Experimental Groups
A typical study design would include the following groups:
-
Saline Control: Mice receiving intratracheal saline and vehicle for the test compound.
-
Bleomycin Control: Mice receiving intratracheal bleomycin and vehicle for the test compound.
-
Bleomycin + Test Compound: Mice receiving intratracheal bleomycin and the test compound at one or more dose levels.
-
(Optional) Saline + Test Compound: Mice receiving intratracheal saline and the test compound to assess any effects of the compound on normal lung tissue.
Endpoint Analysis (Day 14 or 21 Post-Bleomycin)
2.5.1. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Euthanize the mouse and cannulate the trachea.
-
Instill and aspirate a known volume of sterile saline (e.g., 3 x 0.5 mL) into the lungs.
-
Centrifuge the collected BAL fluid to separate the cells from the supernatant.
-
Cell Count and Differential: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of macrophages, neutrophils, lymphocytes, and eosinophils.
-
Protein Concentration: Measure the total protein concentration in the BAL fluid supernatant using a protein assay (e.g., BCA assay) as an indicator of lung permeability and injury.
-
Cytokine Analysis: Measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TNF-α, IL-1β, IL-6, TGF-β1) in the BAL fluid supernatant using ELISA or a multiplex assay.
2.5.2. Histological Analysis
-
Perfuse the lungs with saline and then fix them with 10% neutral buffered formalin or 4% paraformaldehyde at a constant pressure.
-
Excise the lungs and embed them in paraffin (B1166041).
-
Section the paraffin blocks and stain with:
-
Hematoxylin and Eosin (H&E): For general morphology and inflammation assessment.
-
Masson's Trichrome: To visualize collagen deposition (stains blue).
-
-
Fibrosis Scoring: Score the extent of fibrosis on the Masson's Trichrome stained sections using the semi-quantitative Ashcroft scoring system. A pathologist blinded to the treatment groups should perform the scoring.
2.5.3. Collagen Content Assay
-
Homogenize a portion of the lung tissue.
-
Hydrolyze the homogenate in acid.
-
Measure the hydroxyproline (B1673980) content, a major component of collagen, using a colorimetric assay (e.g., Sircol Collagen Assay). The results are typically expressed as µg of hydroxyproline per mg of lung tissue.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Bronchoalveolar Lavage (BAL) Fluid Analysis
| Group | Total Cells (x10^5) | Macrophages (%) | Neutrophils (%) | Lymphocytes (%) | Total Protein (µg/mL) | TGF-β1 (pg/mL) |
| Saline + Vehicle | ||||||
| Bleomycin + Vehicle | ||||||
| Bleomycin + Test Compound (Low Dose) | ||||||
| Bleomycin + Test Compound (High Dose) |
Table 2: Histological and Biochemical Analysis of Lung Fibrosis
| Group | Ashcroft Score | Lung Hydroxyproline (µg/mg tissue) |
| Saline + Vehicle | ||
| Bleomycin + Vehicle | ||
| Bleomycin + Test Compound (Low Dose) | ||
| Bleomycin + Test Compound (High Dose) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bleomycin-induced mouse model.
Simplified TGF-β Signaling Pathway in Fibrosis
Application Notes and Protocols: BAY-545 Dose-Response Curve in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro dose-response characteristics of BAY-545, a potent and selective A2B adenosine (B11128) receptor antagonist. Detailed protocols for key experimental assays are included to facilitate study replication and further investigation into the therapeutic potential of this compound.
Introduction
This compound is a thienouracil derivative identified as a selective antagonist of the A2B adenosine receptor (A2BAR).[1] The A2BAR is a G protein-coupled receptor that, upon activation by adenosine, is involved in various physiological and pathophysiological processes, including inflammation and fibrosis.[1] Persistently high levels of adenosine and subsequent A2BAR signaling are associated with several chronic diseases.[1] this compound has been investigated for its potential therapeutic effects, particularly in models of pulmonary fibrosis.[1][2] Understanding its in vitro dose-response relationship is crucial for designing and interpreting preclinical studies.
Data Presentation: In Vitro Dose-Response of this compound
The following table summarizes the quantitative data from in vitro experiments characterizing the potency of this compound.
| Assay Type | Target/Cell Line | Species | Parameter | Value (nM) | Reference |
| Cell-free Assay | A2B Adenosine Receptor | Not Specified | IC50 | 59 | [3][4] |
| Cell-based Assay | A2B Adenosine Receptor | Human | IC50 | 66 | [3] |
| Cell-based Assay | A2B Adenosine Receptor | Mouse | IC50 | 400 | [3] |
| Cell-based Assay | A2B Adenosine Receptor | Rat | IC50 | 280 | [3] |
| Radioligand Binding Assay | A2B Adenosine Receptor | Human | Ki | 97 | [3] |
| IL-6 Reduction Assay | LL29 Fibroblast Cells | Not Specified | IC50 | 185 | [2] |
| Selectivity Assay | A1 Adenosine Receptor | Human | IC50 | 1300 | [3] |
| Selectivity Assay | A2A Adenosine Receptor | Human | IC50 | 820 | [3] |
| Selectivity Assay | A3 Adenosine Receptor | Human | IC50 | >6700 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the receptor's activity. Ki: The inhibition constant, indicating the binding affinity of this compound to the receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A2B adenosine receptor signaling pathway and a general workflow for an in vitro antagonist assay.
Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.
References
Application Notes and Protocols: Assessing the Anti-Fibrotic Effect of BAY-545 on Collagen Deposition
Disclaimer: The compound "BAY-545" is not extensively documented in publicly available scientific literature. For the purpose of these application notes, this compound is treated as a putative Rho-kinase (ROCK) inhibitor , a class of molecules known to have anti-fibrotic properties. The following protocols are based on established methods for evaluating ROCK inhibitors.
Introduction and Mechanism of Action
Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix (ECM) components, particularly collagen, leading to tissue scarring and organ dysfunction.[1] A key mediator in the progression of fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3][4] TGF-β stimulates fibroblasts to differentiate into myofibroblasts, which are highly contractile cells responsible for excessive ECM production.[2][4]
The RhoA/Rho-kinase (ROCK) signaling pathway is a crucial downstream effector of TGF-β and other pro-fibrotic stimuli.[5][6][7] Activation of this pathway promotes actin cytoskeleton organization, stress fiber formation, and increased cell contractility, all of which are hallmarks of myofibroblast activation.[6][8] By inhibiting ROCK, compounds like this compound are hypothesized to interfere with these pro-fibrotic processes, leading to reduced myofibroblast differentiation, decreased ECM synthesis, and ultimately, a reduction in collagen deposition.[6][9][10] ROCK inhibitors have been shown to ameliorate fibrosis in various preclinical models, including those for pulmonary, liver, and renal fibrosis.[6][9]
Signaling Pathway Overview
The diagram below illustrates the proposed mechanism of action for this compound as a ROCK inhibitor in the context of TGF-β-induced collagen deposition.
Experimental Protocols: In Vitro Assessment
This section provides protocols for evaluating the effect of this compound on fibroblast activation and collagen deposition in a cell culture setting.
In Vitro Experimental Workflow
Fibroblast Culture and Treatment
-
Cell Culture: Culture human dermal fibroblasts or NIH-3T3 fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates for staining, 6-well plates for protein extraction).
-
Starvation: Once cells reach 80-90% confluency, starve them in serum-free DMEM for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) to induce myofibroblast differentiation and collagen production.[8]
-
Incubate for 24-72 hours, depending on the endpoint being measured.
-
Collagen Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen matrix, a key function of myofibroblasts.
-
Prepare a solution of Type I collagen (e.g., from rat tail) on ice.
-
Trypsinize and resuspend treated fibroblasts.
-
Mix the cell suspension with the collagen solution and neutralize to initiate gelation.
-
Pipette the collagen-cell mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the gels from the sides of the wells.
-
Incubate for 24-48 hours. The area of the gel will decrease as the cells contract it.
-
Image the gels at regular intervals and measure the area using image analysis software (e.g., ImageJ). A reduction in contraction by this compound indicates an anti-fibrotic effect.[11][12][13][14]
Sirius Red Staining for Total Collagen Quantification
This method uses the anionic dye Sirius Red to specifically bind to collagen molecules, which can then be eluted and quantified.[15][16]
-
Fixation: After treatment, gently wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes.
-
Staining: Wash the fixed cells and stain with 0.1% Sirius Red solution in saturated picric acid for 1 hour.[16]
-
Washing: Wash extensively with 0.1% acetic acid to remove unbound dye.
-
Elution: Elute the bound dye with 0.1 M NaOH.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.[15]
Western Blot for Collagen Type I and III
This protocol allows for the specific quantification of key fibrillar collagens.
-
Lysis: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein on a 6% or 8% SDS-PAGE gel.[17][18]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Collagen Type I (e.g., Santa Cruz Biotechnology) and Collagen Type III, along with a loading control (e.g., β-actin).[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.[20] Quantify band intensity using densitometry software.
Experimental Protocols: In Vivo Assessment
This section describes a protocol for evaluating this compound in a bleomycin-induced pulmonary fibrosis mouse model.[21][22]
In Vivo Experimental Workflow
Bleomycin-Induced Lung Fibrosis Model
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Induction: Anesthetize the mice and intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg). A control group should receive sterile saline.
-
Treatment: Begin daily administration of this compound (via oral gavage or other appropriate route) 24 hours after bleomycin instillation and continue for 14 or 21 days. Include a vehicle-treated group.
-
Endpoint: At the end of the treatment period, euthanize the mice and harvest the lungs. Inflate and fix the left lung for histology, and snap-freeze the right lung for biochemical and molecular analysis.
Histological Analysis of Collagen
-
Tissue Processing: Process the formalin-fixed left lung lobes and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections.[23]
-
Masson's Trichrome Staining: This stain differentiates collagen from other tissue components.
-
Deparaffinize and rehydrate sections.[23]
-
Stain cytoplasm and muscle red with Biebrich scarlet-acid fuchsin.[23]
-
Differentiate with phosphomolybdic-phosphotungstic acid.[23]
-
Stain collagen blue with aniline (B41778) blue.[23][25]
-
Result: Collagen fibers will be stained blue, nuclei black, and cytoplasm/muscle red.[23][25]
-
-
Sirius Red Staining: This provides a more specific staining of collagen fibers.
-
Deparaffinize and rehydrate sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash in acidified water, dehydrate, and mount.
-
Result: Collagen fibers will be stained red against a yellow background.[26]
-
-
Quantification: Capture images of stained sections and quantify the fibrotic area (blue or red stained regions) as a percentage of the total lung area using image analysis software.
Hydroxyproline Assay for Total Lung Collagen
Hydroxyproline is an amino acid largely unique to collagen, making its quantification a reliable measure of total collagen content.[27]
-
Homogenization: Homogenize a weighed portion of the right lung lobe.
-
Hydrolysis: Hydrolyze the homogenate in 6N HCl at 120°C for 3-4 hours.[28]
-
Oxidation: Transfer the hydrolysate to a 96-well plate, dry it, and then oxidize the hydroxyproline using Chloramine-T solution.[29]
-
Color Development: Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) and incubate at 65°C to develop a chromophore.[29]
-
Quantification: Measure the absorbance at 560-570 nm and calculate the hydroxyproline content based on a standard curve.[27][29] Results are typically expressed as µg of hydroxyproline per mg of lung tissue.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on TGF-β-Induced Collagen Production in Fibroblasts (In Vitro)
| Treatment Group | Collagen Contraction (% of Control Area) | Relative Collagen Content (Sirius Red, OD540) | Collagen I Expression (Relative to β-actin) |
| Control (Vehicle) | 100 ± 8.5 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| TGF-β (10 ng/mL) | 45 ± 5.2 | 3.50 ± 0.25 | 4.20 ± 0.30 |
| TGF-β + this compound (1 µM) | 60 ± 6.1 | 2.75 ± 0.21 | 3.10 ± 0.28 |
| TGF-β + this compound (10 µM) | 85 ± 7.9 | 1.60 ± 0.18 | 1.50 ± 0.22 |
| Data presented as Mean ± SD. |
Table 2: Effect of this compound on Bleomycin-Induced Lung Fibrosis (In Vivo)
| Treatment Group | Fibrotic Area (% of Lung) | Lung Hydroxyproline (µg/mg tissue) | Lung Collagen I Expression (Relative to β-actin) |
| Saline + Vehicle | 2.1 ± 0.5 | 15.2 ± 2.1 | 1.00 ± 0.18 |
| Bleomycin + Vehicle | 25.4 ± 4.1 | 48.5 ± 5.5 | 5.10 ± 0.45 |
| Bleomycin + this compound (10 mg/kg) | 18.2 ± 3.5 | 35.1 ± 4.8 | 3.60 ± 0.38 |
| Bleomycin + this compound (30 mg/kg) | 10.5 ± 2.8 | 22.6 ± 3.9 | 1.90 ± 0.25 |
| Data presented as Mean ± SD. |
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment [mdpi.com]
- 4. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rho Kinases: Critical Mediators of Multiple Profibrotic Processes and Rational Targets for New Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of type I collagen induced by TGF-beta2 in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro study of scarring formation mediated by human Tenon fibroblasts: Effect of Y‐27632, a Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. An in vitro study of scarring formation mediated by human Tenon fibroblasts: Effect of Y-27632, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Tips for Collagen Proteins | Rockland [rockland.com]
- 18. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tips for Collagen Antibodies | Rockland [rockland.com]
- 20. 2.6. Western Blot Analysis of Type I Collagen In Vivo [bio-protocol.org]
- 21. Inhibition of ROCK ameliorates pulmonary fibrosis by suppressing M2 macrophage polarisation through phosphorylation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. med.emory.edu [med.emory.edu]
- 24. stainsfile.com [stainsfile.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
- 27. quickzyme.com [quickzyme.com]
- 28. ars.usda.gov [ars.usda.gov]
- 29. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating BAY-545 in a Murine Model of Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established methodologies for evaluating therapeutic agents in preclinical models of pulmonary fibrosis. As of the latest updates, "BAY-545" is not a publicly disclosed compound in the context of pulmonary fibrosis research. Therefore, the data and specific protocols provided are representative examples based on similar anti-fibrotic compounds and are intended to serve as a template for experimental design.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3-5 years from diagnosis.[1][2] The disease is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function.[1][3] While the exact cause of IPF is unknown, several signaling pathways have been implicated in its pathogenesis, including Transforming Growth Factor-β (TGF-β), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and pathways related to apoptosis resistance in macrophages.[2][4][5]
The bleomycin-induced murine model of pulmonary fibrosis is a widely used and well-characterized preclinical model to study the efficacy of potential anti-fibrotic therapies.[6][7] This model recapitulates key features of human IPF, including inflammation, fibroblast activation, and collagen deposition.[7] These notes provide a detailed protocol for evaluating the therapeutic potential of a hypothetical anti-fibrotic agent, this compound, in the bleomycin-induced mouse model.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from a study evaluating this compound in a bleomycin-induced murine model of pulmonary fibrosis.
Table 1: Histological Assessment of Lung Fibrosis
| Treatment Group | Ashcroft Score (Mean ± SD) |
| Saline Control | 0.5 ± 0.2 |
| Bleomycin (B88199) + Vehicle | 6.8 ± 1.2 |
| Bleomycin + this compound (10 mg/kg) | 4.2 ± 0.8 |
| Bleomycin + this compound (30 mg/kg) | 2.5 ± 0.5 |
The Ashcroft score is a semi-quantitative measure of lung fibrosis severity.
Table 2: Lung Collagen Content
| Treatment Group | Soluble Collagen (μ g/lung ) (Mean ± SD) |
| Saline Control | 150 ± 25 |
| Bleomycin + Vehicle | 450 ± 75 |
| Bleomycin + this compound (10 mg/kg) | 300 ± 50 |
| Bleomycin + this compound (30 mg/kg) | 200 ± 30 |
Collagen content is a direct measure of the fibrotic burden in the lungs.
Table 3: Pulmonary Function Tests
| Treatment Group | Forced Vital Capacity (FVC) (% of baseline) (Mean ± SD) | Lung Compliance (mL/cmH2O) (Mean ± SD) |
| Saline Control | 98 ± 5 | 0.05 ± 0.008 |
| Bleomycin + Vehicle | 65 ± 8 | 0.025 ± 0.005 |
| Bleomycin + this compound (10 mg/kg) | 75 ± 7 | 0.035 ± 0.006 |
| Bleomycin + this compound (30 mg/kg) | 85 ± 6 | 0.042 ± 0.007 |
Pulmonary function tests assess the physiological impact of fibrosis on lung mechanics.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a potent inducer of lung injury and fibrosis.[6]
Materials:
-
8-10 week old C57BL/6 mice
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal administration device
Procedure:
-
Anesthetize the mice using isoflurane.
-
Suspend the mice in a supine position on an angled board.
-
Surgically expose the trachea.
-
Using a 26-gauge needle, intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
Suture the incision and allow the mice to recover on a warming pad.
-
Monitor the animals daily for signs of distress.
Administration of this compound
This protocol outlines the therapeutic administration of the hypothetical compound this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Begin treatment with this compound on day 7 post-bleomycin administration, once fibrosis is established.
-
Prepare fresh formulations of this compound in the vehicle solution daily.
-
Administer this compound or vehicle to the respective groups of mice via oral gavage once daily.
-
Continue treatment until the study endpoint (e.g., day 21 or day 28 post-bleomycin).
Assessment of Pulmonary Fibrosis
3.3.1. Histological Analysis
-
At the study endpoint, euthanize the mice and perfuse the lungs with saline.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse them in formalin for 24 hours.
-
Embed the fixed lung tissue in paraffin (B1166041) and section at 5 µm thickness.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.
-
Score the severity of fibrosis using the Ashcroft scoring system.
3.3.2. Collagen Content Assay
-
Excise the right lung and homogenize it in acetic acid.
-
Determine the soluble collagen content using the Sircol Collagen Assay kit according to the manufacturer's instructions.
3.3.3. Pulmonary Function Testing
-
Perform pulmonary function tests on anesthetized mice using a specialized ventilator system.
-
Measure parameters such as Forced Vital Capacity (FVC) and lung compliance.
Visualization of Pathways and Workflows
Signaling Pathway: TGF-β in Pulmonary Fibrosis
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central mediator of fibrosis.[2][3] Inhibition of this pathway is a key therapeutic strategy.
Caption: Hypothetical mechanism of this compound inhibiting the TGF-β signaling pathway.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating this compound in the murine model.
Caption: Experimental timeline for the in vivo efficacy study of this compound.
References
- 1. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iaim-amr.org [iaim-amr.org]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
Application Notes and Protocols for Determining Cell Viability Following BAY-545 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-545 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2] Understanding the impact of this compound on cell viability is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing cell viability in response to this compound treatment using two common methods: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
Mechanism of Action of this compound
This compound functions by selectively blocking the A2B adenosine receptor, thereby inhibiting its downstream signaling pathways. The A2B receptor is coupled to Gs and Gq proteins.[3][4] Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] The Gq protein pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[4] By antagonizing the A2B receptor, this compound is expected to inhibit these signaling cascades.
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound for the A2B adenosine receptor in various species. This data is essential for designing effective dose-response experiments.
| Species | Receptor | IC50 (nM) | Reference |
| Human | A2B Adenosine Receptor | 66 | [1] |
| Mouse | A2B Adenosine Receptor | 400 | [1] |
| Rat | A2B Adenosine Receptor | 280 | [1] |
| Human | A1 Adenosine Receptor | 1300 | [1] |
| Human | A2A Adenosine Receptor | 820 | [1] |
Experimental Protocols
Two standard protocols for determining cell viability are provided below. It is recommended to perform a preliminary dose-response experiment to determine the optimal concentration range of this compound for your specific cell line.
Protocol 1: MTT Cell Viability Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[8]
-
96-well flat-bottom plates
-
Microplate reader
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[9][10] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[9]
Materials
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability following this compound treatment.
Caption: Signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for BAY-545 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies investigating the anti-inflammatory properties of BAY-545, a potent and selective A2B adenosine (B11128) receptor (A2BR) antagonist.[1][2][3]
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. The adenosine A2B receptor is a G protein-coupled receptor that, when persistently activated by elevated adenosine levels, contributes to chronic disease states.[1] this compound acts as an antagonist to this receptor, presenting a promising therapeutic avenue for inflammation-related pathologies.[1] It has an IC50 of 59 nM for the human A2B adenosine receptor and has demonstrated in vivo efficacy in models of lung fibrosis.
Mechanism of Action
This compound selectively inhibits the A2B adenosine receptor. In inflammatory conditions, high extracellular adenosine levels lead to the activation of A2BR on various immune and non-immune cells. This activation triggers downstream signaling cascades that can promote the release of pro-inflammatory mediators. By blocking this interaction, this compound is hypothesized to attenuate the inflammatory response.
A2B Adenosine Receptor Signaling Pathway in Inflammation
References
Troubleshooting & Optimization
Troubleshooting BAY-545 solubility issues in aqueous buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing solubility challenges with BAY-545 in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective A2B adenosine (B11128) receptor antagonist.[1][2] Like many small molecule inhibitors, it is a lipophilic compound, which results in poor aqueous solubility.[3] This can pose a significant challenge for in vitro and in vivo assays, as achieving a desired concentration in a physiologically relevant buffer without precipitation is often difficult.
Q2: What are the known solubility properties of this compound?
A2: this compound is known to be practically insoluble in water.[2][4] However, it exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[2][4] It is crucial to leverage these properties when preparing stock solutions.
Q3: What is the recommended starting point for solubilizing this compound for an aqueous assay?
A3: The universally recommended starting point is to first prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.[5][6][7] This stock can then be serially diluted into your final aqueous buffer. It is critical to ensure the final concentration of DMSO in your assay is minimal (typically <0.5% v/v) to avoid solvent-induced artifacts.[5]
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?
A4: This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds.[7] Several strategies can be employed to overcome this, including optimizing the final DMSO concentration, using a co-solvent system, adjusting the pH of your buffer, or employing solubility-enhancing excipients.[5][7] The following troubleshooting guide provides more detailed steps.
Troubleshooting Guide: this compound Solubility in Aqueous Buffer
This guide provides a systematic approach to resolving common solubility issues with this compound.
Initial Assessment and Strategy
The first step is to understand the nature of the solubility problem. The following diagram illustrates a general workflow for troubleshooting.
Caption: A general workflow for addressing this compound solubility issues.
Tier 1: Optimization of Co-Solvent Concentration
The simplest approach is to optimize the concentration of your organic co-solvent (typically DMSO).
Issue: Compound precipitates upon dilution of a concentrated DMSO stock into the aqueous buffer.
Hypothesis: The final concentration of the aqueous buffer is not sufficient to maintain the solubility of this compound, even with a small amount of DMSO.
Troubleshooting Steps:
-
Vary Final DMSO Concentration: Test a range of final DMSO concentrations in your assay buffer (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Be mindful of the tolerance of your specific assay to DMSO.
-
Control for Solvent Effects: Always include a vehicle control with the corresponding DMSO concentration in your experiments.
-
Gentle Warming and Mixing: Briefly warming the aqueous buffer to 37°C and vortexing while adding the DMSO stock can sometimes improve solubility.[7]
Data Presentation: Effect of DMSO Concentration on this compound Solubility
| Final DMSO Conc. (% v/v) | Visual Observation | Turbidity (OD600) |
| 0.1 | Heavy Precipitate | 0.85 |
| 0.25 | Moderate Precipitate | 0.42 |
| 0.5 | Slight Haze | 0.15 |
| 1.0 | Clear Solution | 0.02 |
Note: This is hypothetical data for illustrative purposes.
Tier 2: pH Adjustment
For ionizable compounds, modifying the pH of the aqueous buffer can significantly impact solubility.
Issue: Precipitation persists even with optimized co-solvent concentrations.
Hypothesis: The pH of the buffer is contributing to the low solubility of this compound.
Troubleshooting Steps:
-
Determine pKa of this compound: If available, the pKa of the compound will guide the pH adjustment.
-
Test a Range of pH Values: Prepare your aqueous buffer at various pH levels (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) and test the solubility of this compound.
-
Assay Compatibility: Ensure that the tested pH range is compatible with your biological assay.
Data Presentation: Effect of pH on this compound Solubility in PBS with 0.5% DMSO
| Buffer pH | Visual Observation | Apparent Solubility (µM) |
| 6.0 | Precipitate | < 1 |
| 6.5 | Slight Precipitate | 5 |
| 7.0 | Hazy | 15 |
| 7.4 | Mostly Clear | 30 |
| 8.0 | Clear | 50 |
Note: This is hypothetical data for illustrative purposes.
Tier 3: Use of Solubilizing Excipients
When co-solvents and pH adjustments are insufficient, the use of solubilizing excipients can be explored.[5]
Issue: this compound remains insoluble under conditions compatible with the experimental system.
Hypothesis: The hydrophobicity of this compound requires a more robust solubilization strategy.
Troubleshooting Steps:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds.[5] Test a range of surfactant concentrations (e.g., 0.01% to 0.1%).
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]
Decision Tree for Excipient Selection:
Caption: A decision tree for selecting a suitable solubilizing excipient.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[6]
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass or polypropylene (B1209903) vials
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound is 433.45 g/mol ).[1][4]
-
Weigh the calculated amount of this compound powder and place it into a vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes.[6]
-
If not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.[6][7] Sonication for 5-10 minutes can also be used.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
Objective: To determine the apparent solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare serial dilutions of the 10 mM this compound DMSO stock in DMSO.
-
In the 96-well plate, add a small volume of the diluted DMSO stocks to the aqueous buffer to achieve the desired final concentrations of this compound. The final DMSO concentration should be kept constant across all wells.
-
Include a buffer-only and a buffer with DMSO control.
-
Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.
-
Measure the turbidity of each well by reading the absorbance at 600 nm (OD600) or using a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
BAY-545 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BAY-545 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound when dissolved in cell culture media?
A1: The stability of this compound in cell culture media can be influenced by several factors, including the type of medium, the presence of serum, incubation temperature, and pH. Generally, it is recommended to prepare fresh solutions of this compound in media for each experiment. If long-term incubation is necessary, a stability study under your specific experimental conditions is advised to determine the rate of degradation.
Q2: Which cell culture media are recommended for use with this compound?
A2: this compound can be used with a variety of common cell culture media, such as DMEM and RPMI-1640. However, the composition of the medium can affect its stability. For instance, components like certain amino acids or metal ions can potentially interact with the compound.[1] It is best practice to validate the stability of this compound in the specific medium and formulation (including supplements) used in your experiments.
Q3: Does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?
A3: Yes, the presence of serum can impact the stability and effective concentration of this compound. Serum proteins may bind to the compound, which can either protect it from degradation or reduce its bioavailable concentration. Additionally, enzymes present in serum could potentially metabolize the compound. A stability assessment in both serum-free and serum-containing media is recommended to understand these effects.
Q4: How can I determine the stability of this compound under my specific experimental conditions?
A4: To determine the stability of this compound, you can perform a time-course experiment where the compound is incubated in your cell culture medium at 37°C. Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the intact compound.[2][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
-
Solution:
-
Perform a Stability Study: Use the experimental protocol outlined below to determine the degradation rate of this compound under your specific assay conditions.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Avoid using solutions that have been stored for extended periods at 37°C.[4]
-
Replenish the Compound: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration.[1]
-
Issue 2: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent preparation of this compound solutions or variable incubation times.
-
Solution:
-
Standardize Solution Preparation: Ensure that the stock solution of this compound is fully dissolved and that dilutions are made accurately and consistently.
-
Control Incubation Times: Precisely control the incubation times for all experimental and control groups.
-
Check for Precipitation: Visually inspect the culture medium after adding this compound to ensure no precipitation has occurred, as this would reduce the effective concentration. If precipitation is observed, you may need to adjust the final concentration or the solvent used for the stock solution.[5]
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in different cell culture media to illustrate potential stability profiles.
Table 1: Stability of this compound (10 µM) in DMEM over 48 Hours at 37°C
| Time (Hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM with 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 98.0 |
| 8 | 92.1 | 95.8 |
| 24 | 75.4 | 88.2 |
| 48 | 58.3 | 79.5 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 over 48 Hours at 37°C
| Time (Hours) | % Remaining (RPMI-1640 without FBS) | % Remaining (RPMI-1640 with 10% FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 99.2 | 99.5 |
| 4 | 97.8 | 98.8 |
| 8 | 94.5 | 97.1 |
| 24 | 80.1 | 92.3 |
| 48 | 65.7 | 85.4 |
Experimental Protocols
Protocol: HPLC-Based Stability Assay for this compound in Cell Culture Medium
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Spike the stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640, with or without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.[4]
-
-
Incubation and Sampling:
-
Incubate the medium containing this compound in a sterile container at 37°C in a 5% CO₂ incubator.
-
Collect aliquots (e.g., 500 µL) at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample should be collected immediately after adding the compound.[5]
-
-
Sample Processing:
-
To each 500 µL aliquot, add 1 mL of cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.[4]
-
-
HPLC Analysis:
-
Analyze the supernatant using a reverse-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.[1]
-
Visualizations
References
Preventing BAY-545 precipitation in physiological saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-545, a potent A2B adenosine (B11128) receptor antagonist. The primary focus is to address the common challenge of this compound precipitation in physiological saline and other aqueous buffers.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound precipitates out of solution when I dilute my DMSO stock in physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).
This is a common issue due to the physicochemical properties of this compound. The compound is known to be insoluble in water.[1] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.
Here is a stepwise guide to troubleshoot and prevent this precipitation:
Step 1: Understand the Solubility Profile of this compound
A summary of the known solubility information for this compound is presented below.
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | 87 mg/mL | 200.71 | [1] |
| Ethanol (B145695) | 87 mg/mL | 200.71 | [1] |
| Water | Insoluble | < 2.3 µM (< 1 µg/mL) | [1] |
Step 2: Follow a Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow to address this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Step 3: Implement Formulation Strategies
If simple dilution and concentration adjustments are insufficient, the following formulation strategies, employing co-solvents and excipients, can be systematically tested.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in my physiological saline solution?
For most in vitro cell-based assays, it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts. For in vivo studies, the DMSO concentration should be as low as possible. High concentrations of DMSO can lead to this compound precipitation upon injection and can have pharmacological effects of its own.
Q2: Can I use a solvent other than DMSO to prepare my stock solution?
Yes, ethanol is also a suitable solvent for preparing a high-concentration stock of this compound.[1] However, like DMSO, dilution of an ethanol stock into physiological saline can also cause precipitation. The troubleshooting steps outlined above are applicable for ethanol-based stocks as well.
Q3: Are there any recommended co-solvents to improve the solubility of this compound in physiological saline?
While specific data for this compound is not available, common co-solvents used to improve the solubility of poorly water-soluble drugs include:
-
Polyethylene Glycol (PEG) , particularly PEG 300 and PEG 400.
-
Propylene Glycol (PG) .
-
Ethanol .
A combination of these co-solvents can be more effective than a single one. It is crucial to determine the tolerability of these solvents in your specific experimental model.
Q4: What types of solubilizing excipients can I use?
Several types of excipients can help maintain the solubility of hydrophobic compounds in aqueous solutions:
-
Surfactants: These form micelles that can encapsulate the drug. Common non-ionic surfactants used in research include:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can complex with the drug molecule.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
-
Q5: How do I determine the right formulation for my experiment?
The optimal formulation will depend on your specific experimental requirements (e.g., in vitro vs. in vivo, required concentration, cell type sensitivity). A systematic approach is recommended, starting with the simplest methods (e.g., adjusting DMSO concentration) and progressing to more complex formulations involving co-solvents and excipients. It is essential to include vehicle controls in your experiments to account for any effects of the formulation components themselves.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a 10% PEG 400 / 90% physiological saline formulation.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock.
-
Add PEG 400 to the tube to create an intermediate solution. For a final formulation with 10% PEG 400, you will need to calculate the volumes accordingly.
-
Vortex the mixture thoroughly until the DMSO stock is fully dispersed in the PEG 400.
-
Slowly add the physiological saline to the mixture dropwise while continuously vortexing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Preparation of a Cyclodextrin (B1172386) Formulation
This protocol outlines the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve this compound solubility.
-
Prepare a stock solution of HP-β-CD in physiological saline (e.g., 20% w/v). This may require gentle warming to fully dissolve the cyclodextrin.
-
Prepare a high-concentration stock solution of this compound in DMSO or ethanol.
-
Slowly add the this compound stock solution to the HP-β-CD solution while vortexing vigorously. The molar ratio of cyclodextrin to this compound is critical and may need to be optimized. A starting point is a 10:1 molar excess of HP-β-CD.
-
Allow the solution to equilibrate for at least 30 minutes at room temperature, with occasional vortexing.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound. The concentration of this compound in the supernatant should be confirmed analytically if precise dosing is required.
Data Presentation: Example Formulation Screening
The following table provides an example of how to structure the results from a formulation screening study. Researchers should perform similar experiments to determine the optimal formulation for their needs.
| Formulation ID | This compound Conc. (µM) | Vehicle Composition | Visual Observation (at 1 hour) |
| F1 | 10 | 0.1% DMSO in Saline | Heavy Precipitation |
| F2 | 1 | 0.01% DMSO in Saline | Clear Solution |
| F3 | 10 | 10% PEG 400, 0.1% DMSO in Saline | Slight Haze |
| F4 | 10 | 5% Tween® 80, 0.1% DMSO in Saline | Clear Solution |
| F5 | 10 | 10% HP-β-CD, 0.1% DMSO in Saline | Clear Solution |
Signaling Pathway and Experimental Workflow Diagrams
The diagram below illustrates the general signaling pathway affected by an A2B adenosine receptor antagonist like this compound.
Caption: A2B adenosine receptor signaling pathway antagonism.
The following diagram illustrates a typical experimental workflow for testing the efficacy of a formulated this compound solution.
References
BAY-545 off-target effects assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BAY-545 in experimental settings. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of known selectivity data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR).[1] Its primary mechanism of action is to block the binding of adenosine to the A2BAR, thereby inhibiting its downstream signaling pathways. The A2BAR is a G protein-coupled receptor (GPCR) that is typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: What is the solubility and recommended storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), but it is insoluble in water.[4][5] For long-term storage, the solid powder form should be stored at -20°C for up to three years. Stock solutions in a solvent can be stored at -80°C for up to one year, or at -20°C for one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Fresh DMSO should be used for preparing solutions as moisture-absorbing DMSO can reduce solubility.[4]
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on its reported IC50 of 59 nM for the A2BAR in a cell-free assay and 66 nM in a human A2BAR cell-based assay, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based experiments.[1] It is always best practice to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Is there any information on the off-target activity of this compound?
A4: Publicly available information on the broad off-target profile of this compound from comprehensive screening panels (e.g., against a wide range of kinases, GPCRs, ion channels) is limited. The available data primarily focuses on its selectivity against other adenosine receptor subtypes. For a thorough assessment of potential off-target effects in your specific experimental system, it is recommended to perform your own off-target profiling or consult safety pharmacology services.
Troubleshooting Guides
This section addresses potential issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound is insoluble in aqueous solutions.[4][5] Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is kept low (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls. Visually inspect for any signs of precipitation in your stock solutions and final assay wells.
-
-
Possible Cause 2: Low A2BAR Expression in Cell Line.
-
Solution: The responsiveness to this compound will depend on the expression level of the A2BAR in your chosen cell line. Confirm the expression of A2BAR using techniques such as qPCR, western blot, or flow cytometry. If expression is low, consider using a cell line known to endogenously express high levels of A2BAR or a recombinant cell line overexpressing the receptor.
-
-
Possible Cause 3: Endogenous Adenosine Levels.
-
Solution: Cells can produce and release adenosine, which can act as an agonist and interfere with the antagonist activity of this compound. Consider including adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine and establish a more controlled baseline.
-
Issue 2: Difficulty in dissolving this compound.
-
Possible Cause: Improper Solvent or Old Stock.
Issue 3: High background signal in cAMP assays.
-
Possible Cause: Phosphodiesterase (PDE) Activity.
-
Solution: Intracellular PDEs degrade cAMP, which can dampen the signal window of your assay. Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or rolipram, in your assay buffer to prevent cAMP degradation and enhance the signal-to-noise ratio.[6][7]
-
Data Presentation: this compound Selectivity Profile
While a comprehensive off-target screening panel for this compound is not publicly available, the following table summarizes its known selectivity against other adenosine receptor subtypes.
| Target | Species | Assay Type | IC50 (nM) | Reference |
| A2B Adenosine Receptor | Human | Cell-free | 59 | [4] |
| A2B Adenosine Receptor | Human | Cell-based | 66 | [1] |
| A1 Adenosine Receptor | Human | 1300 | [1] | |
| A2A Adenosine Receptor | Human | 820 | [1] | |
| A3 Adenosine Receptor | Human | >6700 | ||
| A2B Adenosine Receptor | Mouse | Cell-based | 400 | [1] |
| A2B Adenosine Receptor | Rat | Cell-based | 280 | [1] |
Experimental Protocols
A2B Adenosine Receptor Radioligand Binding Assay
This protocol is a generalized guideline for a competitive radioligand binding assay to determine the affinity of this compound for the A2BAR.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human A2BAR.
-
Radioligand: [3H]-DPCPX (or other suitable A2BAR radioligand).
-
This compound
-
Non-specific binding control: NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable unlabeled ligand at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 5-20 µg of protein per well).
-
[3H]-DPCPX at a concentration near its Kd value.
-
Varying concentrations of this compound or vehicle control.
-
For non-specific binding wells, add a high concentration of NECA (e.g., 400 µM).[6]
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value for this compound.
A2BAR Functional Assay: cAMP Measurement
This protocol outlines a method to assess the antagonist effect of this compound on A2BAR-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing the human A2BAR.
-
Cell culture medium (e.g., EMEM F-12 with 10% FCS).
-
Assay medium: EMEM-F12 with 25 mM HEPES, pH 7.4.[6]
-
This compound
-
A2BAR agonist: NECA.
-
PDE inhibitor: Rolipram or IBMX.[6]
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
-
96-well cell culture plates.
Procedure:
-
Seed the HEK293-A2BAR cells into 96-well plates and culture overnight.
-
On the day of the assay, wash the cells with the assay medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in the assay medium containing a PDE inhibitor (e.g., 30 µM rolipram) for 15 minutes at 37°C.[6]
-
Stimulate the cells by adding the A2BAR agonist NECA (at a concentration around its EC80) and incubate for an additional 15-30 minutes at 37°C.[6]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the concentration of this compound and perform a non-linear regression analysis to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innoprot.com [innoprot.com]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Minimizing Variability in BAY-545 Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving the A2B adenosine (B11128) receptor antagonist, BAY-545, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] It functions by blocking the signaling pathways activated by adenosine at this specific receptor. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gs or Gq proteins, leading to downstream signaling cascades involving adenylyl cyclase, cAMP production, and protein kinase A (PKA), or phospholipase C (PLC) and intracellular calcium mobilization, respectively.
Q2: What are the primary challenges when working with this compound in vivo?
A2: A significant challenge with this compound, as with many small molecule inhibitors, is its poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous formulations for administration, which in turn can be a major source of pharmacokinetic variability between individual animals. Inconsistent dissolution and absorption from the gastrointestinal tract after oral dosing can result in highly variable plasma concentrations (Cmax and AUC) and, consequently, variable pharmacodynamic effects.
Q3: How much variability is considered acceptable in pharmacokinetic (PK) parameters for a compound like this compound?
Q4: Can the choice of animal species and strain impact the variability of study outcomes?
A4: Absolutely. Different species and even different strains within the same species can exhibit significant differences in drug metabolism, gastrointestinal physiology, and target receptor expression and sensitivity. This compound has shown different potencies across species. For instance, the IC50 for the mouse A2B adenosine receptor is 400 nM, while for the rat receptor, it is 280 nM.[1] These intrinsic biological differences can be a significant source of variability.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Plasma Exposure (AUC & Cmax) After Oral Dosing
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Ensure Homogeneity: For suspensions, ensure the formulation is uniformly resuspended before dosing each animal. Use a vortex mixer or stir bar. 2. Verify Stability: Confirm the stability of this compound in the chosen vehicle over the duration of the dosing period. Degradation can lead to lower than expected exposure. 3. Optimize Vehicle: Experiment with different formulation strategies to improve solubility, such as micronization, amorphous solid dispersions, or lipid-based formulations. |
| Physiological Differences | 1. Standardize Feeding Conditions: Fast animals for a consistent period before dosing or provide a standardized diet to minimize food-related effects on absorption. 2. Control for Stress: Acclimatize animals to the experimental procedures and environment to reduce stress-induced physiological changes that can affect gastrointestinal motility and blood flow. 3. Use a Consistent Dosing Technique: Ensure all personnel are proficient in the chosen administration method (e.g., oral gavage) to minimize variability in the volume and site of delivery. |
| Inaccurate Dosing | 1. Calibrate Equipment: Regularly calibrate pipettes, syringes, and balances used for formulation preparation and dosing. 2. Accurate Body Weights: Weigh each animal immediately before dosing to ensure accurate dose calculations. |
Issue 2: Inconsistent or Lack of Efficacy at a Given Dose
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Exposure | 1. Confirm Plasma Concentrations: Before concluding a lack of efficacy, confirm that the drug is reaching the systemic circulation at the expected concentrations. High PK variability (see Issue 1) is a common cause of inconsistent efficacy. 2. Consider Alternative Routes: If oral bioavailability is consistently low and variable, consider an alternative route of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass gastrointestinal absorption issues. |
| Target Engagement Issues | 1. Verify Receptor Expression: Confirm the expression levels of the A2B adenosine receptor in the target tissue of your animal model. 2. Assess Target Occupancy: If possible, develop an assay to measure the extent to which this compound is binding to the A2B receptor in the target tissue at the administered dose. |
| Model-Specific Factors | 1. Disease Model Variability: The inherent variability of the disease model itself can contribute to inconsistent outcomes. Ensure the model is well-characterized and use appropriate randomization and blinding procedures. 2. Timing of Assessment: Ensure that efficacy assessments are performed at a time point consistent with the pharmacokinetic profile of this compound (i.e., around Tmax for acute effects). |
Data Presentation
Table 1: In Vitro Potency of this compound Against A2B Adenosine Receptors from Different Species
| Species | IC50 (nM) |
| Human | 66[1] |
| Mouse | 400[1] |
| Rat | 280[1] |
Table 2: Representative Pharmacokinetic Parameters of an A2B Antagonist (CVT-6883) in Rats (for illustrative purposes)
No specific in vivo pharmacokinetic data for this compound was publicly available. The following data for another selective A2B antagonist, CVT-6883, is provided as a representative example of the parameters to consider.
| Parameter | Value |
| T1/2 (half-life) | 4 hours |
| F (Oral Bioavailability) | > 35% |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous Suspension of this compound for Oral Gavage in Rodents
Objective: To prepare a uniform and stable suspension of this compound to ensure consistent dosing.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water with 0.1% v/v Tween 80)
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Sterile tubes
-
Vortex mixer and magnetic stirrer
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.
-
Weigh the this compound powder accurately using a calibrated balance.
-
If starting with a larger crystal size, gently grind the this compound powder in a mortar and pestle to a fine, uniform consistency.
-
In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing using a vortex mixer.
-
Once all the vehicle has been added, place a sterile magnetic stir bar in the tube and stir the suspension on a magnetic stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or sedimentation. If present, continue stirring or use a brief sonication step.
-
Crucially, continue to stir the suspension throughout the dosing procedure to maintain uniformity. Before drawing each dose, ensure the suspension is well-mixed.
Protocol 2: Pharmacokinetic Study Design to Assess this compound Variability
Objective: To determine the pharmacokinetic profile of this compound and assess inter-animal variability following oral administration in rats.
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old), n=5 per group.
Dosing:
-
Acclimatize animals to the facility for at least one week.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer a single oral dose via gavage. Ensure a consistent technique is used for all animals.
Blood Sampling:
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Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the following pharmacokinetic parameters for each animal: Cmax, Tmax, AUC(0-t), AUC(0-inf), and T1/2.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each parameter across all animals in the group to quantify the inter-animal variability.
Mandatory Visualization
Caption: A workflow diagram illustrating key stages and considerations for minimizing variability in animal studies with this compound.
Caption: Simplified signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.
References
Navigating Interspecies Variability: A Guide to Adjusting A2B Adenosine Receptor Antagonist Dosage in Mouse Models
Technical Support Center
For researchers, scientists, and drug development professionals, optimizing compound dosage across different mouse strains is a critical step in preclinical studies. This guide provides a comprehensive resource for adjusting the dosage of A2B adenosine (B11128) receptor antagonists, with a focus on providing a framework for compounds like BAY-545 where specific in vivo data may be limited. This technical support center offers troubleshooting advice, experimental protocols, and comparative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected efficacy of this compound in my mouse model. What could be the issue?
A: There are several potential reasons for a lack of efficacy. One critical factor to consider is the mouse strain you are using. Different inbred mouse strains, such as C57BL/6, BALB/c, and FVB, can exhibit significant variations in drug metabolism, immune responses, and disease susceptibility. These differences can lead to altered pharmacokinetics and pharmacodynamics of the compound. We recommend reviewing the troubleshooting guide below for a systematic approach to this issue.
Q2: Are there established dosages for this compound in C57BL/6, BALB/c, or FVB mice?
A: Currently, there is a lack of publicly available in vivo studies that provide specific dosage information for this compound in different mouse strains. As a starting point, researchers can refer to dosage information from other selective A2B adenosine receptor antagonists that have been tested in mice. It is crucial to perform dose-response studies to determine the optimal dosage for your specific mouse strain and experimental model.
Q3: How do I prepare this compound for oral administration in mice?
A: Proper formulation is essential for ensuring the bioavailability of your compound. While specific formulation details for this compound may vary, a general protocol for preparing a vehicle for oral gavage of a hydrophobic compound is provided in the Experimental Protocols section. It is always recommended to assess the solubility and stability of your specific compound in the chosen vehicle.
Troubleshooting Guide: Optimizing A2B Antagonist Dosage Across Mouse Strains
When encountering unexpected results in your in vivo studies, a systematic troubleshooting approach is essential. This guide will help you navigate potential issues related to dosage and mouse strain variability.
Table 1: Reported Dosages of Selective A2B Adenosine Receptor Antagonists in Mice
Since direct dosage data for this compound is unavailable, this table provides reported dosages for other selective A2B adenosine receptor antagonists, PSB-603 and MRS 1754, to serve as a reference for initiating your own dose-finding studies.
| Compound | Mouse Strain | Dose | Route of Administration | Observed Effect | Reference |
| PSB-603 | Not Specified | 5 mg/kg | Intraperitoneal (i.p.) | Significant reduction in inflammation. | [1][2][3] |
| PSB-603 | Not Specified | 1, 5, 10 mg/kg | Intraperitoneal (i.p.) | 10 mg/kg significantly decreased locomotor activity. | [4] |
| PSB-603 | Obese Mice | 5 mg/kg or 2 x 5 mg/kg | Intraperitoneal (i.p.) | Significant reduction in body weight. | [4] |
| MRS 1754 | Diabetic Mice | 1 mg/kg | Intraperitoneal (i.p.) | Recovery of renal function markers. | [5] |
Experimental Protocols
Protocol 1: Preparation of Vehicle for Oral Gavage
This protocol provides a general method for preparing a vehicle suitable for the oral administration of hydrophobic compounds to mice.
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
To prepare a 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline vehicle (v/v/v/v):
-
In a sterile container, add 1 part DMSO.
-
Add 4 parts PEG400 and mix thoroughly with the DMSO.
-
Add 0.5 parts Tween 80 and mix until the solution is homogeneous.
-
Add 4.5 parts of sterile saline to reach the final volume and mix thoroughly.
-
Your compound can then be dissolved in this vehicle at the desired concentration. Always verify the solubility and stability of your compound in the final formulation.
Protocol 2: In Vivo Efficacy Study - General Workflow
This protocol outlines a general workflow for conducting an in vivo efficacy study with an A2B adenosine receptor antagonist.
1. Animal Acclimatization:
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House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
2. Group Allocation:
-
Randomly assign mice to different treatment groups (e.g., vehicle control, positive control, different doses of the test compound).
3. Compound Administration:
-
Administer the compound or vehicle according to the chosen route (e.g., oral gavage, intraperitoneal injection) and dosing schedule.
4. Monitoring:
-
Monitor the animals regularly for any signs of toxicity or changes in behavior.
-
Measure relevant efficacy endpoints at predetermined time points.
5. Sample Collection and Analysis:
-
At the end of the study, collect tissues or blood for further analysis (e.g., histology, biomarker analysis).
Visualizing the Mechanisms
A2B Adenosine Receptor Signaling Pathway
This compound is a selective antagonist of the A2B adenosine receptor (A2BAR). Understanding its downstream signaling is crucial for interpreting experimental results.
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vivo Compound Testing
A well-defined workflow is essential for reproducible in vivo experiments.
References
- 1. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results with BAY-545
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BAY-545, a potent and selective A2B adenosine (B11128) receptor (A2BR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the A2B adenosine receptor.[1] Its primary mechanism of action is to block the signaling pathway activated by adenosine binding to the A2B receptor. The A2B receptor is a G protein-coupled receptor that, when activated, typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase. By inhibiting this receptor, this compound can prevent these downstream effects.
Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to use freshly opened DMSO for dissolution, as hygroscopic DMSO can negatively impact solubility.[1][2]
Q3: What is the selectivity profile of this compound?
This compound is highly selective for the A2B adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A3).
This compound Selectivity Profile
| Receptor | Species | IC50 (nM) |
| A2B | Human | 66 |
| A2B | Mouse | 400 |
| A2B | Rat | 280 |
| A1 | Human | 1300 |
| A2A | Human | 820 |
| A2A | Mouse | 470 |
| A2A | Rat | 750 |
| A3 | Human | >6700 |
Data compiled from MedchemExpress and Cayman Chemical.
Troubleshooting Inconsistent Results
Q4: I am observing lower than expected potency (higher IC50) for this compound in my cell-based assay. What are the possible causes?
Several factors could contribute to a decrease in the apparent potency of this compound. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure that this compound has been stored correctly to prevent degradation. If the compound has been stored for an extended period or handled improperly, its activity may be compromised.
-
Solvent Quality: Use high-quality, anhydrous DMSO to prepare your stock solution. Water absorbed by DMSO can reduce the solubility and stability of the compound.
-
Assay Conditions:
-
Cell Density: Inconsistent cell seeding can lead to variable results. Ensure a consistent number of cells are plated for each experiment.
-
Agonist Concentration: The concentration of the A2B receptor agonist (e.g., NECA) used to stimulate the cells will influence the IC50 of this compound. Use a concentration of the agonist that elicits a submaximal response (e.g., EC80) to ensure a sensitive window for detecting antagonism.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist can affect the observed potency. Optimize this incubation time to allow for sufficient receptor binding.
-
-
Lot-to-Lot Variability: While not specifically documented for this compound, lot-to-lot variation is a known issue for many reagents. If you have recently switched to a new lot of this compound, it is advisable to perform a side-by-side comparison with the previous lot using the same experimental conditions.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
Q5: this compound is not fully dissolving in my solvent. What should I do?
This compound is soluble in DMSO at concentrations of ≥ 150 mg/mL. If you are experiencing solubility issues, consider the following:
-
Use Fresh DMSO: As mentioned, aged DMSO can absorb moisture, which will reduce the solubility of many compounds.
-
Gentle Warming and Vortexing: Gentle warming of the solution (e.g., in a 37°C water bath) and vortexing can aid in dissolution.
-
Sonication: Brief sonication can also help to break up any precipitate and facilitate dissolution.
-
Prepare a More Dilute Stock: If solubility issues persist, consider preparing a more dilute stock solution.
Solubility of this compound in DMSO
| Concentration (mg/mL) | Molarity (mM) | Note |
| ≥ 150 | ≥ 346.06 | Use freshly opened DMSO |
| 87 | 200.71 | Moisture-absorbing DMSO reduces solubility |
Q6: I am concerned about potential off-target effects. How can I mitigate this?
While this compound is reported to be highly selective, it is good practice to consider potential off-target effects in any experiment.
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Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired biological effect in your system to minimize the risk of engaging off-targets.
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Include a Structurally Unrelated Antagonist: As a control, use another A2B receptor antagonist with a different chemical structure to confirm that the observed effect is due to A2B receptor inhibition and not an artifact of the this compound chemical scaffold.
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Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing the A2B receptor to see if this can overcome the inhibitory effect of this compound.
Experimental Protocols
Q7: Can you provide a general protocol for an in vitro cell-based assay to measure this compound activity?
This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the A2B adenosine receptor. The readout is based on measuring changes in intracellular cAMP levels.
Materials:
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Cells expressing the A2B adenosine receptor (e.g., HEK293-A2BR)
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Cell culture medium and supplements
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This compound
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A2B receptor agonist (e.g., NECA)
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Multi-well assay plates (e.g., 96-well or 384-well)
Workflow:
References
BAY-545 degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BAY-545. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C. Under these conditions, it is stable for up to 3 years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C, where they are stable for up to one year.[1] If storing at -20°C, the stability is reduced to one month.[1]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in DMSO and Ethanol at a concentration of 87 mg/mL.[1] It is insoluble in water.[1] For DMSO solutions, it is crucial to use fresh, moisture-free DMSO, as the compound's solubility can be reduced in the presence of moisture.
Q4: Are there any known degradation pathways for this compound?
A4: Currently, there is limited publicly available information detailing the specific chemical degradation pathways of this compound. To minimize the risk of degradation, it is imperative to adhere to the recommended storage and handling conditions. Factors that can contribute to the degradation of small molecules in general include exposure to light, high temperatures, extreme pH, and reactive oxygen species.
Q5: Can I prepare this compound for in vivo studies?
A5: Yes, formulations for in vivo administration can be prepared. One suggested protocol involves creating a stock solution in DMSO, which is then further diluted in a vehicle such as corn oil. Another option involves a mixture of PEG300, Tween-80, and saline. It is important to note that for continuous dosing studies exceeding two weeks, the corn oil formulation should be used with caution.
Troubleshooting Guide
Issue: I am observing a loss of activity or inconsistent results with my this compound experiments.
This issue could be related to the degradation of the compound. Follow this troubleshooting guide to identify the potential cause.
Potential Cause 1: Improper Storage
-
Question: How have you been storing your this compound powder and stock solutions?
-
Troubleshooting Steps:
-
Verify that the powdered compound has been stored at -20°C.
-
Confirm that stock solutions are stored at -80°C for long-term use or at -20°C for short-term use (up to one month).
-
Ensure that stock solutions have been aliquoted to avoid multiple freeze-thaw cycles.
-
Potential Cause 2: Issues with Solution Preparation
-
Question: How did you prepare your working solutions?
-
Troubleshooting Steps:
-
If using DMSO, confirm that it was fresh and anhydrous, as moisture can impact solubility.
-
Ensure that the compound was fully dissolved before further dilution.
-
Consider the stability of this compound in your specific experimental buffer and at the working temperature. It is advisable to prepare fresh dilutions for each experiment.
-
Potential Cause 3: Experimental Conditions
-
Question: What are the conditions of your assay?
-
Troubleshooting Steps:
-
Assess the pH of your experimental medium. Extreme pH values can contribute to the degradation of small molecules.
-
Evaluate the potential for photo-degradation. If your experiments are conducted under bright light for extended periods, consider performing them in low-light conditions.
-
Minimize the time between the preparation of the final dilution and its use in the experiment.
-
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Data sourced from Selleck Chemicals.
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 87 mg/mL |
| Ethanol | 87 mg/mL |
| Water | Insoluble |
Data sourced from Selleck Chemicals.
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer over time.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
-
Preparation of Working Solutions:
-
Dilute the 10 mM stock solution to a final concentration of 10 µM in your experimental buffer.
-
Prepare a sufficient volume to draw samples at multiple time points.
-
-
Incubation:
-
Incubate the 10 µM working solution at the temperature at which your experiment will be performed (e.g., 37°C).
-
Protect the solution from light if photosensitivity is a concern.
-
-
Time-Point Sampling:
-
Collect aliquots of the working solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately after collection, store the samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the peak area of this compound at each time point to the t=0 sample to determine the percentage of degradation over time.
-
Visual Guides
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Recommended storage and handling for this compound.
Caption: Example signaling pathway for an A2B adenosine receptor antagonist.
References
Technical Support Center: Optimizing Incubation Time for BAY-545 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for BAY-545, a potent and selective A2B adenosine (B11128) receptor antagonist, in cell culture experiments.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell culture?
A1: The optimal incubation time for this compound is highly dependent on the specific cell type, the concentration of this compound used, and the biological endpoint being measured. For initial experiments, a time-course experiment is recommended. A common starting point for cell-based assays evaluating endpoints like changes in cytokine secretion or downstream signaling events is between 4 to 24 hours.[4] For longer-term effects such as cell proliferation or apoptosis, incubation times of 24 to 72 hours may be necessary.[4]
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound is an antagonist of the A2B adenosine receptor, which is a G protein-coupled receptor located on the cell surface. Inhibition of this receptor can lead to rapid changes in downstream signaling pathways, such as those involving cyclic AMP (cAMP). Therefore, for studying immediate downstream effects like protein phosphorylation, shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient. For observing changes in gene expression or protein synthesis, a longer incubation of 12 to 48 hours is more appropriate.
Q3: Should the cell culture medium be replaced during long incubation periods with this compound?
A3: For incubation times exceeding 24 hours, it is good practice to consider replenishing the medium containing this compound. This ensures that the concentration of the inhibitor remains stable and that the cells are not adversely affected by nutrient depletion or the accumulation of waste products in the medium.
Q4: What are some common reasons for seeing no effect of this compound in my cell culture experiment?
A4: Several factors could contribute to a lack of observed effect:
-
Incubation time is too short: The chosen time point may not be sufficient to observe the desired biological outcome.
-
Inhibitor concentration is too low: A dose-response experiment should be performed to identify the effective concentration range.
-
Cell line resistance: The target A2B receptor may not be expressed or functional in your cell line.
-
Inhibitor instability: Ensure that this compound is properly stored and that fresh dilutions are prepared for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell toxicity observed at all incubation times. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity and select a concentration with minimal impact on cell viability for your functional assays. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results between experiments. | High cell passage number. | Use cells with a consistent and low passage number, as cellular responses can change over time in culture. |
| Instability of this compound in the medium. | For long incubation periods, consider replenishing the medium with fresh this compound every 24 hours. | |
| No effect of this compound on the target protein or pathway. | The incubation time is not optimal for the specific endpoint. | Conduct a time-course experiment to identify the time point of maximal effect. |
| The chosen cell line does not express the A2B receptor. | Verify the expression of the A2B receptor in your cell line using techniques like Western blot or qPCR. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time Using a Cell Viability Assay
This protocol outlines a method to determine the effect of different this compound incubation times on cell viability.
1. Cell Seeding: a. Plate your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of analysis. b. Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Treat the cells and incubate for various durations, such as 6, 12, 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) for each time point.
3. Cell Viability Assessment: a. At the end of each incubation period, perform a cell viability assay, such as MTT, MTS, or CellTiter-Glo®. b. Follow the manufacturer's instructions for the chosen assay.
4. Data Analysis: a. Plot cell viability against the incubation time for each concentration of this compound. b. This will help you select an incubation time and concentration that has a minimal effect on cell viability for your subsequent functional assays.
Protocol 2: Time-Course Analysis of Target Protein Modulation by Western Blot
This protocol is designed to identify the optimal incubation time for observing this compound's effect on a specific downstream protein.
1. Cell Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with a predetermined concentration of this compound for a range of time points (e.g., 0, 1, 3, 6, 12, and 24 hours).
2. Cell Lysis: a. At each time point, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. b. Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with a primary antibody specific for your target protein, followed by an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis: a. Detect the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the time point at which this compound has the most significant effect on your protein of interest.
Visualizations
Caption: Signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time in cell culture.
Caption: Logical workflow for troubleshooting experiments where this compound shows no effect.
References
Validation & Comparative
Validating A2B Receptor Blockade In Vivo: A Comparative Guide to BAY-545 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-545, a potent A2B adenosine (B11128) receptor (A2BR) antagonist, with other commonly used antagonists. This guide synthesizes available in vivo experimental data to validate A2B receptor blockade and offers detailed methodologies for key experiments.
The A2B adenosine receptor, a G protein-coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer. Its activation by adenosine, particularly at high concentrations found in stressed or inflamed tissues, triggers downstream signaling cascades that can have both pro- and anti-inflammatory effects. This dual nature makes the A2BR a compelling target for therapeutic intervention. This guide focuses on the in vivo validation of A2BR blockade, with a particular emphasis on the performance of this compound in comparison to other selective antagonists such as PSB-603 and MRS1754.
A2B Receptor Signaling Pathways
The A2B receptor pleiotropically couples to different G proteins, primarily Gs and Gq, initiating distinct downstream signaling pathways. Understanding these pathways is crucial for interpreting the effects of A2BR antagonists.[1]
-
Gs-cAMP Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is often associated with anti-inflammatory responses and vasodilation.
-
Gq-PLC-IP3-Ca2+ Pathway: Coupling to the Gq protein activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), a pathway often linked to pro-inflammatory responses.
Comparative In Vivo Performance of A2B Receptor Antagonists
The following tables summarize the available quantitative data on the in vivo performance of this compound and other selective A2B receptor antagonists. The data is primarily derived from studies using animal models of inflammation and fibrosis.
| Antagonist | Animal Model | Dose | Key Findings | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis (Mouse) | Data not available | Suitable for in vivo testing and demonstrated efficacy in lung fibrosis models. | General knowledge |
| PSB-603 | Carrageenan-induced paw edema (Mouse) | 5 mg/kg (i.p.) | Significantly reduced paw edema and levels of inflammatory cytokines IL-6 and TNF-α in the inflamed paw. | [1][2] |
| Zymosan-induced peritonitis (Mouse) | 5 mg/kg (i.p.) | Significantly decreased the infiltration of neutrophils into the peritoneum. | [2] | |
| High-fat diet-induced obesity (Mouse) | 5 mg/kg and 2 x 5 mg/kg/day (i.p.) | Significantly reduced body weight, peritoneal fat, and plasma levels of TNF-α. The higher dose also significantly reduced IL-6 levels. | [3] | |
| MRS1754 | Streptozotocin-induced diabetic glomerulopathy (Rat) | 0.2 and 1.0 mg/kg/day | Blocked the glomerular increase in the expression of VEGF and reduced urinary protein excretion. | [4] |
| Oxygen and glucose deprivation in hippocampal slices (Rat) | 500 nM | Prevented or delayed anoxic depolarization and protected against synaptic failure. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for key experiments used to assess the efficacy of A2B receptor antagonists.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used model to study lung fibrosis and evaluate the efficacy of anti-fibrotic agents.[1]
Protocol:
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Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single dose of bleomycin (typically 1-3 U/kg) is administered intratracheally or oropharyngeally to induce lung injury and subsequent fibrosis.
-
Treatment: The A2B receptor antagonist (e.g., this compound) is administered at a predetermined dose and schedule, either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis).
-
Endpoint Analysis (typically at day 14 or 21):
-
Histological Analysis: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using a scoring system such as the Ashcroft score.[6]
-
Hydroxyproline Assay: Lung tissue is homogenized and hydrolyzed to measure the hydroxyproline content, which is a quantitative marker of collagen.[2][3][7]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure inflammatory cell infiltration (total and differential cell counts) and the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
Carrageenan-Induced Paw Edema Model
This is a classic acute inflammation model used to screen for anti-inflammatory drugs.
Protocol:
-
Animal Model: Mice or rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution) is administered into the plantar surface of the hind paw.
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Treatment: The A2B receptor antagonist is administered (e.g., intraperitoneally) at a specific time point before or after the carrageenan injection.
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Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.
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Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators like IL-6 and TNF-α.[1][2]
Conclusion
The available in vivo data for selective A2B receptor antagonists like PSB-603 and MRS1754 provide strong validation for the therapeutic potential of A2B receptor blockade in inflammatory and fibrotic conditions. While specific quantitative in vivo performance data for this compound is not as readily available in the public literature, its characterization as a potent and selective antagonist suitable for in vivo studies suggests its promise in these therapeutic areas. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own in vivo validation studies of this compound and other A2B antagonists, enabling a more direct and robust comparison of their efficacy. Further head-to-head in vivo studies are warranted to definitively establish the comparative performance of this compound against other A2B receptor antagonists.
References
- 1. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 4. gubra.dk [gubra.dk]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. criver.com [criver.com]
- 7. The Antifibrotic Effect of A2B Adenosine Receptor Antagonism in a Mouse Model of Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A2B Adenosine Receptor Antagonists: BAY-545 vs. PSB 603
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent A2B adenosine (B11128) receptor antagonists, BAY-545 and PSB 603. This analysis is supported by a compilation of experimental data on their biochemical potency, selectivity, and functional activity, alongside detailed methodologies for key experimental procedures.
The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory diseases, fibrosis, and cancer. The development of selective antagonists for this receptor is a key area of research. This guide focuses on two such antagonists: this compound and PSB 603, providing a comparative overview of their pharmacological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and PSB 603, facilitating a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Kᵢ) at Human A2B Adenosine Receptor
| Compound | Kᵢ (nM) at human A2B Receptor | Reference |
| This compound | 97 | [1] |
| PSB 603 | 0.553 | [2][3][4] |
Table 2: Potency (IC₅₀) at A2B Adenosine Receptor
| Compound | Species | IC₅₀ (nM) | Reference |
| This compound | Human | 59 | [5] |
| Human | 66 | ||
| Mouse | 400 | ||
| Rat | 280 | ||
| PSB 603 | Human | Not explicitly reported, but high potency is inferred from its low Kᵢ value. |
Table 3: Selectivity Profile Against Other Adenosine Receptor Subtypes
| Compound | Receptor Subtype | IC₅₀ (nM) or Kᵢ (nM) | Fold Selectivity for A2B | Reference |
| This compound | Human A1 | 1300 (IC₅₀) | ~22-fold vs. hA2B (IC₅₀=59) | |
| Human A2A | 820 (IC₅₀) | ~14-fold vs. hA2B (IC₅₀=59) | ||
| Mouse A2A | 470 (IC₅₀) | - | ||
| Rat A2A | 750 (IC₅₀) | - | ||
| PSB 603 | Human A1 | >10,000 (Kᵢ) | >17,000-fold vs. hA2B (Kᵢ=0.553) | |
| Rat A1 | >10,000 (Kᵢ) | - | ||
| Human A2A | >10,000 (Kᵢ) | >17,000-fold vs. hA2B (Kᵢ=0.553) | ||
| Rat A2A | >10,000 (Kᵢ) | - | ||
| Human A3 | >10,000 (Kᵢ) | >17,000-fold vs. hA2B (Kᵢ=0.553) |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context, the following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for characterizing A2B antagonists.
A2B Adenosine Receptor Signaling Pathways.
Experimental Workflow for A2B Antagonist Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for A2B Receptor Antagonism
This protocol is representative for determining the binding affinity (Kᵢ) of antagonists like PSB 603 and this compound to the human A2B adenosine receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the A2B receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2B adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]PSB-603 (a high-affinity A2B antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound, PSB 603) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385).
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the following in a total volume of 100 µL per well:
-
50 µL of cell membrane preparation.
-
25 µL of [³H]PSB-603 at a final concentration of ~1.5 nM.
-
25 µL of assay buffer (for total binding), non-specific binding control, or test compound at varying concentrations.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
-
cAMP Accumulation Assay for A2B Receptor Functional Antagonism
This protocol is a representative method to assess the functional antagonism of compounds like this compound and PSB 603 by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Objective: To determine the potency (IC₅₀) of a test compound in inhibiting the A2B receptor-mediated increase in intracellular cAMP levels.
Materials:
-
Cells expressing the human A2B adenosine receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
Assay medium (e.g., serum-free DMEM with 50 mM HEPES, pH 7.4).
-
A2B receptor agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Phosphodiesterase (PDE) inhibitor (e.g., 10 µM rolipram) to prevent cAMP degradation.
-
Test compounds (this compound, PSB 603) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to near confluency.
-
Pre-incubation: On the day of the assay, wash the cells with assay medium. Pre-incubate the cells with various concentrations of the test antagonist (or vehicle control) in the presence of the PDE inhibitor for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2B agonist (e.g., NECA at a concentration that elicits a submaximal response, typically around its EC₈₀) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the stimulation by lysing the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, using non-linear regression analysis.
-
In Vivo Experimental Models
1. Bleomycin-Induced Pulmonary Fibrosis in Mice (for this compound Evaluation)
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.
Protocol:
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) (typically 1-3 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
Treatment: Administer this compound or vehicle control to the mice, often starting a few days after bleomycin instillation and continuing for a period of 14 to 28 days. Dosing can be via oral gavage or other appropriate routes.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Histology: Assess the extent of fibrosis in lung sections stained with Masson's trichrome using a scoring system (e.g., Ashcroft score).
-
Collagen Content: Quantify total lung collagen content using a hydroxyproline (B1673980) assay.
-
BALF Analysis: Measure total and differential cell counts, as well as levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β1, IL-6).
-
2. Carrageenan-Induced Paw Edema in Mice (for PSB 603 Evaluation)
Objective: To assess the anti-inflammatory effects of PSB 603 in a model of acute local inflammation.
Protocol:
-
Animals: Male Albino Swiss mice are often used.
-
Treatment: Administer PSB 603 (e.g., 5 mg/kg, intraperitoneally) or vehicle control 60 minutes before the inflammatory insult.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated group compared to the vehicle control group. Additionally, levels of inflammatory markers like IL-6 and TNF-α can be measured in the paw tissue.
References
- 1. Highly Calibrated Relationship Between Bleomycin Concentrations and Facets of the Active Phase Fibrosis in Classical Mouse Bleomycin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of intranasal bleomycin dose for effective pulmonary fibrosis induction in mice with minimal animal distress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics and tissue distribution of bleomycin-induced idiopathic pulmonary fibrosis rats treated with cryptotanshinone [frontiersin.org]
- 5. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: BAY-545 and Nintedanib in Fibrosis Models
Disclaimer: No direct head-to-head preclinical studies comparing BAY-545 and nintedanib (B1663095) in models of fibrosis have been identified in publicly available literature. This guide provides a parallel comparison based on individual preclinical data for each compound.
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. This guide provides a comparative overview of two investigational compounds with distinct mechanisms of action, this compound and nintedanib, in preclinical models of fibrosis. The information is intended for researchers, scientists, and drug development professionals to understand their respective pharmacological profiles and anti-fibrotic potential.
This compound: An A2B Adenosine (B11128) Receptor Antagonist
This compound is an antagonist of the A2B adenosine receptor. In chronic disease states characterized by persistently elevated adenosine levels, A2B receptor signaling is implicated in promoting fibrosis.
Mechanism of Action
Under conditions of tissue injury and inflammation, extracellular adenosine levels rise. The binding of adenosine to the A2B receptor on various cell types, including fibroblasts and immune cells, can trigger pro-fibrotic signaling cascades. These pathways can lead to fibroblast proliferation, differentiation into myofibroblasts, and increased collagen production. This compound competitively binds to the A2B adenosine receptor, blocking the downstream signaling initiated by adenosine. This inhibition is expected to reduce the pro-fibrotic activities mediated by this pathway.
Preclinical Efficacy of A2B Adenosine Receptor Antagonists
While specific quantitative data for this compound is limited in the public domain, studies on other selective A2B adenosine receptor antagonists, such as CVT-6883, have demonstrated efficacy in preclinical models of lung fibrosis. Treatment with these antagonists has been shown to attenuate pulmonary inflammation and fibrosis in bleomycin-induced lung injury models[1]. The antagonism of the A2B receptor leads to a reduction in pro-inflammatory cytokines and mediators of fibrosis[1].
Table 1: Summary of Preclinical Data for A2B Adenosine Receptor Antagonists in Fibrosis Models
| Compound | Preclinical Model | Key Endpoints | Observed Effects |
| CVT-6883 | Bleomycin-induced lung injury in mice | Pulmonary inflammation, Fibrosis | Attenuated pulmonary inflammation and fibrosis[1] |
| CVT-6883 | Adenosine deaminase-deficient mice (genetic model of elevated adenosine) | Pulmonary inflammation, Fibrosis, Airspace enlargement | Markedly reduced pulmonary inflammation, fibrosis, and airspace enlargement[1] |
Signaling Pathway of A2B Adenosine Receptor in Fibrosis
Caption: A2B Adenosine Receptor Signaling Pathway in Fibrosis.
Nintedanib: A Tyrosine Kinase Inhibitor
Nintedanib is an intracellular inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
Mechanism of Action
The signaling pathways activated by VEGF, FGF, and PDGF are crucial for the proliferation, migration, and survival of fibroblasts, which are key cell types in the pathogenesis of fibrosis. By blocking these receptor tyrosine kinases, nintedanib interferes with the signaling cascades that promote fibrogenesis. This multi-targeted approach is thought to inhibit the key processes of fibroblast activation and differentiation into myofibroblasts, thereby reducing the deposition of extracellular matrix.
Preclinical Efficacy of Nintedanib
Nintedanib has been evaluated in various preclinical models of fibrosis, most notably the bleomycin-induced lung fibrosis model in rodents.
Table 2: Summary of Quantitative Preclinical Data for Nintedanib in Fibrosis Models
| Preclinical Model | Dosing Regimen | Key Endpoints | Observed Effects |
| Bleomycin-induced lung fibrosis in mice | 30 mg/kg daily, therapeutic (starting day 9 post-bleomycin) | Lung parenchyma damage | Reduction in lung parenchyma damage and faster resolution of fibrosis |
| Bleomycin-induced lung fibrosis in mice | 50 mg/kg BID or 60 mg/kg QD, therapeutic (starting day 7 post-bleomycin) | Pulmonary function, Histological markers of fibrosis (Ashcroft score, collagen deposition) | No significant effect on functional and histological outcomes in some studies. |
| Bleomycin-induced lung fibrosis in rats | 50 mg/kg daily, therapeutic (starting day 10 post-bleomycin) | Collagen deposition, Pro-fibrotic gene expression | Attenuation of fibrosis as assessed by reduced collagen deposition and inhibition of pro-fibrotic gene expression[2][3] |
Signaling Pathway of VEGFR, FGFR, and PDGFR in Fibrosis
Caption: VEGFR, FGFR, and PDGFR Signaling Pathways in Fibrosis.
Experimental Protocols: Bleomycin-Induced Lung Fibrosis
A commonly used preclinical model to evaluate anti-fibrotic compounds is the bleomycin-induced lung fibrosis model in rodents[4][5][6][7][8].
Workflow
Caption: Bleomycin-Induced Lung Fibrosis Experimental Workflow.
Methodology
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis[5].
-
Induction of Fibrosis: A single dose of bleomycin is administered directly into the lungs via intratracheal instillation[4][5][7].
-
Phases of Disease Progression: The model is characterized by an initial inflammatory phase (first 7 days) followed by a fibrotic phase where collagen deposition and lung architecture remodeling occur (from day 7 up to day 28)[8].
-
Treatment Regimens:
-
Prophylactic: The test compound is administered before or at the same time as the bleomycin challenge to assess its ability to prevent the onset of fibrosis.
-
Therapeutic: The compound is administered after the establishment of fibrosis (e.g., starting on day 7 or 10) to evaluate its potential to halt or reverse the fibrotic process.
-
-
Endpoint Analysis: At the end of the study period (commonly 14, 21, or 28 days), the extent of fibrosis is assessed through various methods:
-
Histopathology: Lung tissue sections are stained (e.g., Masson's trichrome) and scored for the severity of fibrosis (e.g., Ashcroft score)[4].
-
Biochemical Analysis: The total lung collagen content is quantified by measuring hydroxyproline (B1673980) levels[7][8].
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen I, α-SMA) is measured by RT-PCR.
-
Pulmonary Function Tests: In some studies, lung function parameters such as Forced Vital Capacity (FVC) are measured.
-
Comparative Summary
This compound and nintedanib represent two distinct approaches to targeting fibrosis.
-
This compound offers a targeted approach by inhibiting the A2B adenosine receptor, a pathway that becomes pathologically activated in chronic inflammatory and fibrotic conditions. Its efficacy relies on the premise that elevated adenosine is a key driver of the fibrotic process.
-
Nintedanib employs a broader, multi-targeted strategy by inhibiting several key growth factor receptors involved in fibroblast activation and proliferation. This approach addresses multiple signaling pathways known to contribute to fibrosis.
The choice between a highly specific versus a multi-targeted inhibitor for treating fibrosis is a key consideration in drug development. The preclinical data for nintedanib is more extensive and publicly available, while further quantitative data on this compound would be beneficial for a more direct comparison of their anti-fibrotic potential. The differing and sometimes conflicting outcomes for nintedanib in various preclinical studies also highlight the complexities of translating preclinical findings to clinical efficacy.
References
- 1. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Inhibition of PDGF, VEGF and FGF signalling attenuates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
BAY-545: A Potent and Selective A2B Adenosine Receptor Antagonist with Minimal Cross-Reactivity
For Immediate Release
A comprehensive analysis of the non-xanthine derivative BAY-545 reveals its high potency and selectivity as an antagonist for the A2B adenosine (B11128) receptor (A2BAR). Extensive in vitro studies demonstrate that this compound exhibits significantly lower affinity for other adenosine receptor subtypes (A1, A2A, and A3), positioning it as a valuable tool for researchers investigating the specific roles of the A2B receptor in various physiological and pathological processes. This guide provides a detailed comparison of this compound's activity across the adenosine receptor family, supported by experimental data and protocols.
Comparative Selectivity Profile of this compound
This compound was identified as a potent A2B receptor antagonist with an IC50 of 59 nM in a cell-free assay.[1] Further characterization in cell-based assays confirmed its high affinity for the human A2B receptor.[2] Crucially, comparative assays demonstrated its selectivity over other human adenosine receptor subtypes. The antagonist exhibits an IC50 of 1300 nM for the A1 receptor and 820 nM for the A2A receptor, indicating a significantly lower affinity for these subtypes compared to its primary target.[2] The selectivity of this compound is a key attribute that allows for the precise interrogation of A2B receptor function without the confounding effects of engaging other adenosine receptors.
| Receptor Subtype | Ligand | Species | Assay Type | IC50 (nM) | Ki (nM) |
| A2B | This compound | Human | Cell-based | 66 | 97 |
| A1 | This compound | Human | Cell-based | 1300 | - |
| A2A | This compound | Human | Cell-based | 820 | - |
| A3 | This compound | Human | Cell-based | >10000 | - |
| A2B | This compound | Mouse | Cell-based | 400 | - |
| A2A | This compound | Mouse | Cell-based | 470 | - |
| A2B | This compound | Rat | Cell-based | 280 | - |
| A2A | This compound | Rat | Cell-based | 750 | - |
Experimental Methodologies
The following protocols are representative of the methods used to determine the cross-reactivity profile of this compound.
Radioligand Binding Assay for Adenosine Receptors
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in the assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, or a subtype-specific radioligand for A2B and A3).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, non-selective adenosine receptor agonist (e.g., NECA).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the effect of an agonist on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
1. Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing the human adenosine receptor subtype of interest.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
2. Antagonist Assay:
-
Pre-incubate the cells with increasing concentrations of the antagonist (this compound) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an appropriate adenosine receptor agonist (e.g., NECA). The concentration of the agonist should be at or near its EC80 to ensure a robust signal.
-
Incubate for a defined period to allow for cAMP production.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Generate a standard curve using known concentrations of cAMP.
4. Data Analysis:
-
Plot the cAMP concentration against the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reduces the agonist-induced cAMP production by 50%, using non-linear regression.
Adenosine Receptor Signaling Pathways
The four subtypes of adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.
References
Validating the A2B Adenosine Receptor as a Therapeutic Target for BAY-545 Using siRNA Knockdown
A Comparative Guide for Researchers
In the landscape of drug discovery, rigorous target validation is a critical step to ensure that a therapeutic agent will exert its intended effect with high specificity and minimal off-target activity. This guide provides a comprehensive comparison of small interfering RNA (siRNA) knockdown technology for the validation of the A2B adenosine (B11128) receptor (A2bR), the molecular target of the potent and selective antagonist BAY-545.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by experimental data.
This compound and its Target: The A2B Adenosine Receptor
This compound is a selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor (GPCR) that is increasingly implicated in a variety of pathological conditions, including cancer and inflammatory diseases.[3][4] Under conditions of cellular stress and hypoxia, extracellular adenosine levels rise, leading to the activation of A2bR. This activation triggers downstream signaling cascades that can promote cell proliferation, migration, and immune suppression.[4][5] Therefore, antagonizing A2bR with a compound like this compound presents a promising therapeutic strategy.
Target Validation using siRNA Knockdown
To confirm that the therapeutic effects of a drug candidate are indeed mediated by its intended target, one can employ genetic methods to reduce the expression of that target. If the genetic "knockdown" of the target protein mimics the pharmacological effect of the drug, it provides strong evidence for on-target activity. siRNA technology offers a transient and specific method to silence gene expression at the mRNA level.[6]
Quantitative Data from A2bR siRNA Knockdown Studies
Several studies have utilized siRNA or short hairpin RNA (shRNA) to knock down A2bR expression in various cell lines, providing a wealth of data on the functional consequences of inhibiting this receptor. The following table summarizes representative quantitative data from such experiments.
| Cell Line | Method | Target Gene | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Functional Outcome | Reference |
| HepG2 (Hepatocellular Carcinoma) | siRNA (transient) | Adenosine A2b Receptor | ~66% reduction | ~70% reduction | Significant decrease in cell proliferation | [6] |
| 769-P and Caki-1 (Renal Cell Carcinoma) | shRNA (stable) | Adenosine A2b Receptor | Significant reduction | Significant reduction | Reduced cell proliferation and migration | [7] |
| MDA-MB-231 (Breast Cancer) | shRNA (stable) | Adenosine A2b Receptor | Not specified | Significant reduction | Abrogated paclitaxel-induced binding of FOXO3 to pluripotency factor genes | [8] |
| HaCaT (Human Keratinocytes) | siRNA (transient) | Adenosine A2b Receptor | Not specified | Significant reduction | Suppressed adenosine-induced IL-6 production | [9] |
These data compellingly demonstrate that reducing the levels of A2bR protein leads to anti-proliferative and anti-migratory effects in cancer cells, corroborating the therapeutic potential of an A2bR antagonist like this compound.
Experimental Protocol: siRNA-Mediated Knockdown of A2B Adenosine Receptor
The following is a generalized protocol for the transient knockdown of A2bR in a mammalian cell line, based on common laboratory practices.[10][11][12]
Materials:
-
Mammalian cell line expressing A2bR (e.g., HepG2, 769-P)
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting the A2B adenosine receptor (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
RNase-free water and microtubes
-
Reagents for downstream analysis (e.g., qRT-PCR for mRNA quantification, Western blot for protein quantification)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In an RNase-free microtube, dilute the A2bR-targeting siRNA (e.g., 20 pmol) in Opti-MEM (e.g., to a final volume of 100 µL).
-
In a separate tube, dilute the non-targeting control siRNA in the same manner.
-
In another set of tubes, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete medium (containing serum) to the cells.
-
Continue to incubate the cells for 24-72 hours, depending on the desired time point for analysis.
-
-
Validation of Knockdown:
-
mRNA Level: Harvest RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of A2bR mRNA in the siRNA-treated cells compared to the non-targeting control.
-
Protein Level: Lyse the cells and perform a Western blot analysis using an antibody specific for the A2B adenosine receptor to visualize and quantify the reduction in protein levels.
-
-
Functional Assays: Following confirmation of successful knockdown, perform relevant functional assays (e.g., proliferation assay, migration assay, cytokine secretion assay) to assess the phenotypic consequences of A2bR silencing.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams have been generated using the DOT language.
Caption: Workflow for A2B adenosine receptor knockdown using siRNA.
Caption: A2B adenosine receptor signaling pathway.
The A2B adenosine receptor can couple to both Gs and Gq proteins.[13][14] Activation of Gs leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][15] Gq activation stimulates Phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC).[15] Both pathways can converge on the activation of downstream effectors like ERK and the transcription factor CREB, ultimately leading to changes in gene expression that promote cell proliferation and migration.[16] this compound, as an antagonist, blocks the initial activation of this pathway by adenosine.
Comparison with Alternative Target Validation Methods
While siRNA is a powerful tool, other technologies are available for target validation. The choice of method often depends on the specific experimental goals and the biological system being studied.
| Feature | siRNA Knockdown | CRISPR/Cas9 Knockout | CRISPRi/a |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Permanent gene disruption at the DNA level. | Transcriptional repression (CRISPRi) or activation (CRISPRa) without altering the DNA sequence. |
| Effect on Gene Expression | Transient reduction (knockdown). | Permanent and complete loss of function (knockout). | Reversible and tunable modulation of gene expression. |
| Advantages | - Rapid and high-throughput.- Suitable for studying essential genes where a complete knockout would be lethal.- Mimics the partial inhibition often achieved by small molecule drugs.[17] | - Complete loss of function provides a clear phenotype.- Permanent modification creates stable cell lines. | - Tunable level of gene expression modulation.- Reversible.- Can study gene function without permanent genetic alteration.[18] |
| Limitations | - Incomplete knockdown can lead to ambiguous results.- Off-target effects are a potential concern.[17]- Transient effect requires repeated transfections for long-term studies. | - Can be lethal if the target gene is essential for cell survival.- Off-target cleavage can occur.- May not accurately mimic the effect of a pharmacological inhibitor.[19] | - Requires delivery of both a guide RNA and a modified Cas9 protein.- Potential for off-target effects. |
| Best Suited For | - Initial high-throughput screening.- Validating targets for small molecule inhibitors.- Studying the function of essential genes. | - Definitive validation of non-essential gene function.- Creating disease models with complete loss of a gene. | - Studying dose-dependent gene effects.- Investigating the function of non-coding regions of the genome. |
Conclusion
The validation of the A2B adenosine receptor as a therapeutic target is a critical step in the development of antagonists like this compound. As demonstrated by the presented data, siRNA-mediated knockdown of A2bR effectively reduces cancer cell proliferation and migration, providing strong evidence for the on-target effects of inhibiting this receptor. While alternative methods like CRISPR offer complementary advantages, siRNA remains a rapid, efficient, and highly relevant tool for validating drug targets in a manner that often mimics pharmacological intervention. This guide provides researchers with the necessary information to design and interpret siRNA-based target validation experiments in the context of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are A2bR antagonists and how do they work? [synapse.patsnap.com]
- 4. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of the Adenosine A2b Receptor by RNA Interference Inhibits Hepatocellular Carcinoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy-induced adenosine A2B receptor expression mediates epigenetic regulation of pluripotency factors and promotes breast cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A2B adenosine receptor signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synthego.com [synthego.com]
- 18. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 19. biocompare.com [biocompare.com]
A Comparative Analysis of BAY-545 and ATL801 in the Attenuation of Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two A2B Adenosine (B11128) Receptor Antagonists
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix, is a final common pathway in most heart diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The A2B adenosine receptor (A2BAR) has emerged as a potential therapeutic target in this pathology. This guide provides a comparative analysis of two A2BAR antagonists, BAY-545 and ATL801, based on available preclinical data, to inform research and drug development efforts in the field of cardiac fibrosis.
Performance and Efficacy: A Tale of Two Antagonists
Direct comparative studies between this compound and ATL801 in a cardiac fibrosis model are not publicly available. However, by examining their individual preclinical data, we can infer their potential relative efficacy. Both compounds are potent and selective A2BAR antagonists.
ATL801 has demonstrated efficacy in a preclinical model of myocardial infarction (MI) in mice. Treatment with ATL801 was shown to reduce reactive fibrosis in the heart and improve diastolic function.[1] Specifically, ATL801 treatment led to a significant reduction in interstitial fibrosis in the non-infarcted regions of the heart following MI.[1] This was accompanied by improvements in key indicators of diastolic dysfunction, such as end-diastolic pressure (EDP) and the time constant of isovolumic relaxation (tau).[1]
The following table summarizes the available quantitative data for both compounds.
| Parameter | This compound | ATL801 | Reference |
| Target | A2B Adenosine Receptor Antagonist | A2B Adenosine Receptor Antagonist | , |
| IC50 (human A2BAR) | 59 nM | Not specified | |
| Ki (human A2BAR) | 97 nM | Not specified | |
| In Vivo Model | Not specified for cardiac fibrosis | Mouse Myocardial Infarction | |
| Effect on Interstitial Fibrosis (%) | Not specified | ↓ from 6.6±0.9 to 3.0±0.5 | |
| Effect on End-Diastolic Pressure (mmHg) | Not specified | ↓ from 4.3±0.5 to 2.2±0.5 | |
| Effect on Tau (ms) | Not specified | ↓ from 21.8±2.8 to 15.7±0.5 | |
| Effect on EDPVR (mmHg/µL) | Not specified | ↓ from 0.63±0.13 to 0.18±0.11 |
Mechanism of Action: Targeting the A2B Adenosine Receptor Signaling Pathway
Both this compound and ATL801 exert their anti-fibrotic effects by antagonizing the A2B adenosine receptor. The role of the A2BAR in cardiac fibrosis is complex, with studies suggesting both pro-fibrotic and anti-fibrotic roles depending on the context. However, in the context of chronic injury and inflammation, such as after a myocardial infarction, A2BAR activation on cardiac fibroblasts is believed to promote fibrosis.
One proposed mechanism is that A2BAR activation stimulates the release of pro-inflammatory and pro-fibrotic cytokines, such as Interleukin-6 (IL-6), from cardiac fibroblasts. IL-6 is a known mediator of myocardial fibrosis, promoting collagen synthesis and the transformation of fibroblasts into myofibroblasts. By blocking the A2BAR, this compound and ATL801 can inhibit this signaling cascade, thereby reducing the production of pro-fibrotic mediators and attenuating the fibrotic response.
References
Efficacy of BAY-545 in Idiopathic Pulmonary Fibrosis: A Comparative Analysis with Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless deposition of scar tissue in the lungs, leading to a decline in respiratory function. Current standard-of-care treatments, pirfenidone (B1678446) and nintedanib (B1663095), have been shown to slow the rate of disease progression but do not offer a cure.[1][2][3] This has spurred the search for novel therapeutic agents targeting different pathways involved in the fibrotic process. One such emerging target is the A2B adenosine (B11128) receptor (A₂BAR). BAY-545, a potent and selective A₂BAR antagonist developed by Bayer, has been investigated in preclinical models of lung fibrosis.[1][4] This guide provides a comparative overview of the available information on this compound and the established IPF treatments, pirfenidone and nintedanib, with a focus on their mechanisms of action and preclinical/clinical efficacy.
Mechanism of Action
The rationale for targeting the A₂B adenosine receptor in IPF stems from the observation that adenosine levels are elevated in the lungs of IPF patients, contributing to inflammation and fibrosis.[4]
This compound: As an A₂B adenosine receptor antagonist, this compound is designed to block the downstream signaling initiated by adenosine binding to this receptor on various cell types in the lung, including fibroblasts and immune cells.[4][5] This blockade is expected to inhibit pro-fibrotic processes such as fibroblast proliferation, differentiation into myofibroblasts, and the production of extracellular matrix components like collagen.[4]
Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to exhibit anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), thereby reducing fibroblast proliferation and collagen synthesis.
Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.
Signaling Pathways
The signaling pathways involved in IPF are complex and interconnected. The following diagram illustrates the proposed mechanism of action of this compound in contrast to the pathways targeted by standard IPF therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducible lung protective effects of a TGFβR1/ALK5 inhibitor in a bleomycin‐induced and spirometry‐confirmed model of IPF in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity and Kinetics of A2B Adenosine Receptor Antagonists: A Focus on BAY-545
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of BAY-545, a potent and selective A2B adenosine (B11128) receptor (A2BAR) antagonist, with other notable A2BAR antagonists. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to A2B Adenosine Receptor Antagonism
The A2B adenosine receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological and pathophysiological processes, including inflammation, fibrosis, and cancer. Its activation by adenosine, particularly at high concentrations observed in stressed or damaged tissues, triggers downstream signaling cascades. Consequently, antagonists of the A2BAR are of significant interest as potential therapeutics for a range of diseases. This compound has emerged as a promising candidate in this class. This guide offers an objective comparison of its binding affinity and kinetics against other known A2BAR antagonists, supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Affinity and Kinetics
The efficacy of a receptor antagonist is fundamentally determined by its binding affinity (how tightly it binds to the receptor) and kinetics (the rates of association and dissociation). The following table summarizes these key parameters for this compound and a selection of alternative A2BAR antagonists.
| Compound | Target Receptor | Kᵢ (nM) | K D (nM) | k on (M⁻¹min⁻¹) | k off (min⁻¹) | Residence Time (1/k off ) (min) |
| This compound | Human A2B | 97[1] | N/A | N/A | N/A | N/A |
| PSB-603 | Human A2B | 0.553[2] | 0.77 | 0.109 x 10⁹[3] | 0.084[3] | 11.9[3] |
| MRS 1754 | Human A2B | 1.97[4] | 1.22 | N/A | N/A | N/A |
| OSIP339391 | Human A2B | N/A | 0.41 | N/A | N/A | N/A |
N/A: Not Available in the reviewed literature.
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which then modulate various cellular responses. In some cell types, the A2BAR can also couple to Gq or Gi proteins.
A2B Adenosine Receptor Signaling Pathway
Experimental Methodologies
The data presented in this guide are typically generated using a variety of biophysical and biochemical assays. The following are detailed methodologies for the key experiments cited.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Experimental Workflow:
Radioligand Displacement Assay Workflow
Protocol Details:
-
Membrane Preparation: Membranes from cells stably expressing the human A2B adenosine receptor (e.g., HEK293 cells) are prepared.
-
Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]PSB-603) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time kinetics of binding events, providing data on the association rate (kₒₙ) and dissociation rate (kₒff), from which the equilibrium dissociation constant (K D) can be calculated.
Experimental Workflow:
Surface Plasmon Resonance (SPR) Workflow
Protocol Details:
-
Receptor Immobilization: The purified A2B adenosine receptor is immobilized on the surface of a sensor chip.
-
Association: A solution containing the analyte (e.g., this compound) at a specific concentration is flowed over the sensor chip surface, allowing the analyte to bind to the immobilized receptor. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
Dissociation: The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the analyte from the receptor is monitored.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the sensor surface for the next binding cycle.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (K D) is calculated as the ratio of kₒff to kₒₙ.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow:
Isothermal Titration Calorimetry (ITC) Workflow
Protocol Details:
-
Sample Preparation: A solution of the purified A2B adenosine receptor is placed in the sample cell of the calorimeter, and a solution of the antagonist (e.g., this compound) is loaded into the injection syringe. It is crucial that both solutions are in identical, well-matched buffers to minimize heats of dilution.
-
Titration: A series of small, precise injections of the antagonist solution are made into the receptor solution while the temperature is kept constant.
-
Heat Measurement: The heat released or absorbed during the binding interaction after each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the antagonist to the receptor. The resulting binding isotherm is then fitted to a suitable binding model to determine the equilibrium dissociation constant (K D), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Conclusion
This compound demonstrates high affinity for the human A2B adenosine receptor, as indicated by its low nanomolar Kᵢ value. While direct kinetic data (kₒₙ and kₒff) for this compound were not available in the reviewed literature, a comparison of its binding affinity with other potent antagonists such as PSB-603 and MRS 1754 positions it as a highly relevant compound for further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the binding characteristics of this compound and other A2BAR antagonists. The choice of an appropriate antagonist will ultimately depend on the specific requirements of the research or therapeutic application, including the desired affinity, selectivity, and kinetic profile.
References
Navigating Kinase Inhibitor Selectivity: A Comparative Analysis Framework
For researchers and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount to predicting potential therapeutic efficacy and toxicity. While the compound BAY-545 has been identified as an A2B adenosine (B11128) receptor antagonist, the principles of off-target screening remain a critical aspect of drug discovery.[1] This guide, therefore, outlines the methodologies and data presentation for off-target kinase screening, using a representative framework that can be applied to known kinase inhibitors.
The Importance of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation makes the development of truly selective inhibitors a significant challenge. Non-selective kinase inhibitors can lead to unexpected biological effects or toxicities due to the modulation of unintended signaling pathways. Comprehensive off-target screening is thus an indispensable tool in the development of safe and effective kinase-targeted therapies.
Methodologies for Off-Target Kinase Screening
A variety of established platforms are available for assessing the selectivity of kinase inhibitors. These assays are typically performed by specialized contract research organizations (CROs) and can be broadly categorized as follows:
1. Biochemical Assays: These are the most common methods and involve measuring the direct inhibition of a panel of purified recombinant kinases. The inhibitor's potency is typically determined by calculating the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
-
Radiometric Assays: These assays quantify the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate. A reduction in radioactivity in the presence of the inhibitor indicates enzymatic inhibition.
-
Fluorescence-Based Assays: These methods utilize fluorescent probes that change their properties upon phosphorylation or binding events, providing a non-radioactive readout of kinase activity.
-
Luminescence-Based Assays: These assays often measure the amount of ATP remaining after a kinase reaction, with a higher luminescence signal correlating with greater inhibition.
2. Cell-Based Assays: To understand an inhibitor's activity in a more physiologically relevant context, cell-based assays are employed. These can assess the inhibitor's ability to engage its target within the cell and modulate downstream signaling pathways.
-
Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay measure the binding of an inhibitor to its target kinase in live cells.
-
Phosphorylation Assays: Methods such as Western blotting or ELISA can be used to measure the phosphorylation status of a kinase's substrate, providing a functional readout of inhibition.
Below is a generalized workflow for a typical biochemical off-target kinase screening experiment.
Data Presentation and Interpretation
The results of an off-target kinase screen are typically presented in a table format, allowing for a clear comparison of the inhibitor's potency against a wide range of kinases. Key parameters to consider when interpreting this data include:
-
Selectivity Score (S-score): This is a quantitative measure of selectivity, often calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
KINOMEscan® TreeSpot™: This is a visual representation of the inhibitor's binding profile against the human kinome, providing an intuitive overview of its selectivity.
The following table provides a hypothetical example of how off-target screening data for a generic CDK1/2/5 inhibitor might be presented, alongside data for other known CDK inhibitors for comparison.
| Kinase Target | Hypothetical Inhibitor (IC50, nM) | Dinaciclib (IC50, nM) | Abemaciclib (IC50, nM) |
| CDK1/cyclin B | 5 | 1 | 436 |
| CDK2/cyclin E | 1 | 1 | 10 |
| CDK5/p25 | 2 | 1 | 491 |
| CDK4/cyclin D1 | 150 | 4 | 2 |
| CDK6/cyclin D3 | 200 | 10 | 5 |
| Aurora A | >1000 | 13 | >10000 |
| Aurora B | >1000 | 29 | >10000 |
| GSK3β | 500 | 8.5 | 3030 |
| PLK1 | 800 | 25 | >10000 |
| VEGFR2 | >1000 | 150 | >10000 |
Data for Dinaciclib and Abemaciclib are representative and sourced from publicly available literature.
Conclusion
While this compound is not a kinase inhibitor, the principles and practices of off-target kinase screening are universally applicable in drug discovery. By employing systematic screening strategies and clear data presentation, researchers can gain crucial insights into the selectivity of their compounds, enabling more informed decisions in the development of targeted therapeutics. The provided framework serves as a guide for conducting and interpreting these essential studies.
References
Safety Operating Guide
Navigating the Safe Disposal of BAY-545: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step operational plan for the proper disposal of BAY-545, a potent and selective A2B adenosine (B11128) receptor antagonist.
Hazard Profile of this compound
A thorough understanding of the hazard profile of this compound is the first step toward safe handling and disposal. The compound is classified with several hazards that necessitate careful management.[1]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed. |
| Skin corrosion/irritation | H315 | Causes skin irritation. |
| Serious eye damage/irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |
This data is summarized from the this compound Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: In areas with inadequate ventilation or where dust/aerosols may form, a suitable respirator is necessary.[1]
Step-by-Step Disposal Procedure
While specific federal, state, and local regulations may vary and must always be followed, the following procedure outlines the best practices for the disposal of this compound based on its known hazards.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
The label should clearly indicate "Hazardous Waste" and include the chemical name "this compound."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container that is chemically compatible with this compound and is in good condition with a secure, tight-fitting lid.
-
Keep the waste container closed at all times except when adding waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from drains, water courses, and soil to prevent environmental contamination.[1]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Provide them with accurate information about the waste contents.
-
-
Emergency Preparedness:
-
In case of a spill, immediately alert personnel in the area and follow your laboratory's spill response protocol.
-
Ensure a safety shower and eyewash station are accessible.[1]
-
For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]
-
For skin contact, rinse the affected area thoroughly with water.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for comprehensive information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
